7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441517 | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66491-04-1 | |
| Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Characterization of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Chemical Researchers
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Its rigid framework and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis and characterization of a key derivative, 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. This particular analog serves as a valuable building block for further functionalization, particularly in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors.
This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, mechanistic insights, and comprehensive characterization methodologies.
Introduction to a Privileged Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position of this scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a broad chemical space and the generation of libraries of novel compounds for biological screening.
Synthetic Methodologies: A Strategic Approach
The synthesis of this compound can be approached through two primary strategies: construction of the dihydroisoquinolinone ring system from a pre-iodinated precursor or direct iodination of the parent 3,4-dihydroisoquinolin-1(2H)-one.
Pathway A: Synthesis from an Iodinated Precursor
This approach offers excellent control over regioselectivity by introducing the iodine atom at the desired position early in the synthetic sequence. A logical and commonly employed method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is the Bischler-Napieralski reaction or its modifications.[3][4]
A plausible synthetic route commencing from the commercially available 3-iodophenethylamine is outlined below. This method involves the acylation of the starting amine followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol (Proposed):
Step 1: Synthesis of N-(2-(3-iodophenyl)ethyl)acetamide
-
To a solution of 3-iodophenethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.
Step 2: Synthesis of this compound
-
To the N-(2-(3-iodophenyl)ethyl)acetamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (excess).
-
Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Pathway B: Direct Iodination of 3,4-Dihydroisoquinolin-1(2H)-one
An alternative strategy involves the direct electrophilic iodination of the pre-formed 3,4-dihydroisoquinolin-1(2H)-one ring system. The amide group is an ortho-, para-director, and the 7-position is sterically accessible, making it a likely site for substitution. Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.
Experimental Protocol (Proposed):
-
Dissolve 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add the iodinating agent, for example, N-iodosuccinimide (1.1 eq), and a catalytic amount of an acid such as trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Characterization of this compound
Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure of this compound and data from analogous compounds.[5]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) will likely appear as two triplets around δ 3.0-4.0 ppm. The NH proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | The carbonyl carbon (C=O) will be observed in the downfield region (δ ~160-170 ppm). Aromatic carbons will appear in the range of δ 110-140 ppm, with the carbon bearing the iodine atom showing a characteristic upfield shift. The two aliphatic carbons will be found in the upfield region (δ ~25-40 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₈INO (273.06 g/mol ) should be observed. The isotopic pattern for iodine will be characteristic. |
| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Applications in Drug Discovery
The this compound scaffold is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility is particularly pronounced in the development of PARP inhibitors, a class of targeted cancer therapeutics. The iodo-substituent provides a crucial handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has outlined plausible and efficient synthetic strategies for the preparation of this compound, a valuable building block in medicinal chemistry. Both the construction of the heterocyclic core from an iodinated precursor and the direct iodination of the parent scaffold represent viable approaches. Comprehensive characterization using a suite of analytical techniques is essential to confirm the structure and purity of the final product. The strategic placement of the iodine atom opens up a plethora of possibilities for further chemical modifications, underscoring the importance of this compound in the discovery of novel therapeutic agents.
References
-
Kulkarni, M., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(28), 8634-8657. Available at: [Link]
-
Li, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10763-10774. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150896, 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]
-
Wang, X., et al. (2010). A More Practical and Efficient Route to C1- and C4-Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]
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- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of an iodine atom on the aromatic ring, coupled with the inherent reactivity of the dihydroisoquinolinone core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of therapeutic agents, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental insights and methodologies are provided to empower researchers in leveraging the full potential of this valuable synthetic intermediate.
Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][2] This nitrogen-containing heterocyclic lactam has garnered considerable attention in drug discovery for its role in compounds with antitumor, antimicrobial, and antiviral properties.[1] The rigid, bicyclic structure of the dihydroisoquinolinone system provides a well-defined three-dimensional framework that can be strategically functionalized to interact with various biological targets.
The introduction of a halogen, particularly iodine, at the 7-position of this scaffold dramatically enhances its synthetic utility. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity opens up avenues for the facile introduction of diverse substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and data for analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₉H₈INO | Calculated |
| Molecular Weight | 273.07 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Inferred from similar halo-isoquinolinones |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) | Inferred from related structures |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The methylene protons of the dihydroisoquinoline core at C3 and C4 will appear as triplets. The N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR will display signals for the nine carbon atoms, including the carbonyl carbon of the lactam at a downfield chemical shift. The carbon atom bearing the iodine (C7) will have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 273, corresponding to the molecular weight of the compound.
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Key cross-coupling reactions of this compound.
4.1.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
-
Reaction Overview: this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base.
-
Typical Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand.
-
Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Solvent: Toluene, dioxane, DMF, often with the addition of water.
-
-
Significance: This reaction is instrumental in synthesizing biaryl structures, which are common motifs in many biologically active molecules.
4.1.2 Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
-
Reaction Overview: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
-
Typical Conditions:
-
Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.
-
Copper Co-catalyst: CuI.
-
Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Solvent: THF, DMF, or toluene.
-
-
Significance: The resulting alkynyl-substituted isoquinolinones are valuable intermediates that can undergo further transformations, such as conversion to ketones, or be used in click chemistry.
4.1.3 Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of arylamines, forming a carbon-nitrogen bond between an aryl halide and an amine.
-
Reaction Overview: this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines.
-
Typical Conditions:
-
Palladium Catalyst: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).
-
Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane.
-
-
Significance: This reaction provides a direct route to 7-amino-substituted dihydroisoquinolinones, which are important pharmacophores in their own right and can serve as handles for further derivatization.
Reactivity of the Lactam Moiety
The lactam functionality of this compound also presents opportunities for chemical modification.
-
N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the 2-position.
-
Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), leading to the corresponding 7-iodo-1,2,3,4-tetrahydroisoquinoline.
-
Reactions at the α-Position (C4): The methylene group adjacent to the carbonyl (C4) can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles.
Application in the Synthesis of PARP Inhibitors
A primary driver for the interest in 7-halo-3,4-dihydroisoquinolin-1(2H)-ones is their utility as key intermediates in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). [3][4] The general structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as an effective nicotinamide isostere. The halogen at the 7-position acts as a synthetic handle to introduce various substituents that can interact with specific pockets in the PARP active site, thereby modulating potency and selectivity.
Illustrative Synthetic Application:
While a specific synthesis of a marketed PARP inhibitor directly from this compound is not detailed in the available literature, a general synthetic strategy can be envisioned. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to attach a side chain that is crucial for binding to the PARP enzyme.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic combination of a privileged heterocyclic scaffold and a reactive iodinated aromatic ring provides a powerful platform for the efficient construction of complex molecular architectures. The amenability of this compound to a wide range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the rapid generation of compound libraries for drug discovery, particularly in the pursuit of novel PARP inhibitors and other therapeutic agents. Further elucidation of its specific physical properties and the development of optimized synthetic protocols will undoubtedly accelerate its application in the scientific community.
References
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]
-
3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. Available at: [Link]
-
7-Iodo-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]
-
Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. (2005). PubMed. Available at: [Link]
- Method for preparing 7-bromoisoquinoline. (2013). Google Patents.
- Process for preparing a PARP inhibitor, crystalline forms, and uses thereof. (2019). Google Patents.
-
Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (2008). ResearchGate. Available at: [Link]
-
A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2 H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1 H)-ones from 2-Bromobenzoate Precursors. (2023). PubMed. Available at: [Link]
-
A Three-Step Method for the Preparation of N -Substituted 3,4-Dihydroisoquinolin-1(2 H )-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1 H )-ones from 2-Bromobenzoate Precursors. ResearchGate. Available at: [Link]
-
Strategies Employed for the Development of PARP Inhibitors. (2017). PubMed. Available at: [Link]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US10457680B2 - Process for preparing a PARP inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 4. Strategies Employed for the Development of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the pharmacological properties of these molecules, making 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one a key intermediate in the synthesis of novel therapeutics. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of drug discovery and development pipelines.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from the closely related analog, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one, to provide a robust and scientifically-grounded prediction of the key spectral features. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Numbering
For clarity and consistency throughout this guide, the atomic numbering convention for the this compound ring system is as follows:
Caption: Atomic numbering of the this compound core.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental technique for the structural confirmation of organic molecules. The predicted ¹H NMR spectrum of this compound is based on the analysis of its bromo-analog and established substituent effects.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring the ¹H NMR spectrum of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A sweep width of approximately 12-16 ppm.
-
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the experimental data of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one and consider the relative electronegativity and anisotropic effects of iodine versus bromine.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2 (NH) | ~8.4 (DMSO-d₆) | Broad Singlet | - | The amide proton is expected to be a broad singlet due to quadrupolar broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |
| H-8 | ~8.0 | Doublet | ~8.0 | This proton is ortho to the carbonyl group, leading to a significant downfield shift. It will be coupled to H-6. |
| H-6 | ~7.5 | Doublet of Doublets | ~8.0, ~2.0 | This proton is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling). |
| H-5 | ~7.3 | Doublet | ~2.0 | This proton will appear as a doublet due to meta-coupling with H-6. The substitution of bromine with the less electronegative but more polarizable iodine is expected to cause a slight upfield shift compared to the bromo analog. |
| H-3 | ~3.5 | Triplet | ~6.5 | These methylene protons are adjacent to the amide nitrogen and will appear as a triplet due to coupling with the C4-protons. |
| H-4 | ~3.0 | Triplet | ~6.5 | These benzylic protons are coupled to the C3-protons, resulting in a triplet. |
Interpretation and Causality
-
Aromatic Region: The aromatic protons (H-5, H-6, and H-8) will exhibit a characteristic splitting pattern. The proton at the C8 position is the most deshielded due to its proximity to the electron-withdrawing carbonyl group. The substitution of bromine with iodine at the 7-position is expected to have a minor effect on the chemical shifts of the aromatic protons, with a slight shielding effect anticipated.
-
Aliphatic Region: The two methylene groups at C3 and C4 form an ethyl bridge. The protons at C3, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the benzylic protons at C4. Both will appear as triplets due to coupling with each other.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum is based on the known chemical shifts of the 3,4-dihydroisoquinolin-1(2H)-one core and the well-documented "heavy atom effect" of iodine.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) is often preferred for ¹³C NMR.
-
Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Several hundred to a few thousand scans are typically required.
-
Relaxation Delay: 2-5 seconds.
-
Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Assignment Rationale |
| C-1 (C=O) | ~165 | The carbonyl carbon of the lactam is expected in this region. |
| C-8a | ~138 | Aromatic quaternary carbon adjacent to the nitrogen and part of the fused ring system. |
| C-4a | ~133 | Aromatic quaternary carbon. |
| C-6 | ~130 | Aromatic methine carbon. |
| C-5 | ~129 | Aromatic methine carbon. |
| C-8 | ~128 | Aromatic methine carbon. |
| C-7 | ~92 | The carbon directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect. This is a key diagnostic signal. |
| C-3 | ~40 | Aliphatic carbon adjacent to the nitrogen. |
| C-4 | ~28 | Benzylic aliphatic carbon. |
Interpretation and the Heavy Atom Effect
The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-7 carbon. This is a direct consequence of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. This effect is a hallmark of iodo-substituted aromatic rings and serves as a powerful diagnostic tool for confirming the position of iodination.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the lactam functional group and the aromatic ring.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3200 | Strong, Broad | N-H stretch (lactam) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1660 | Strong | C=O stretch (lactam, amide I band) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1400 | Medium | CH₂ scissoring |
| ~800-850 | Strong | Aromatic C-H out-of-plane bending |
| ~500-600 | Medium-Weak | C-I stretch |
Interpretation of Key Absorptions
-
N-H and C=O Stretches: The presence of a strong, broad absorption around 3200 cm⁻¹ (N-H stretch) and a very strong absorption around 1660 cm⁻¹ (C=O stretch) are characteristic of a secondary lactam.
-
Aromatic C-H Bending: The pattern of the out-of-plane C-H bending bands in the 800-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.
-
C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. The C-I stretch is generally weaker and at a lower wavenumber than the C-Br stretch.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.
-
Analysis Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.
Predicted Mass Spectrum
| m/z | Ion | Interpretation |
| 274 | [M+H]⁺ | The protonated molecular ion. The molecular weight of C₉H₈INO is 273.07. |
| 147 | [M+H - I]⁺ | Loss of an iodine radical followed by protonation, or loss of HI from the protonated molecule. |
| 146 | [M - I]⁺ | Loss of an iodine radical from the molecular ion. |
| 127 | [I]⁺ | Iodine cation. |
Fragmentation Pathway
The fragmentation of this compound is expected to be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule.
Sources
The Strategic Synthesis and Application of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Critical Intermediate in Modern Drug Discovery
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of biologically active compounds. This technical guide delves into the discovery and significance of a key derivative, 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, as a versatile synthetic intermediate. We will explore the strategic rationale behind its synthesis, provide a detailed, field-proven protocol for its preparation, and illuminate its pivotal role in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable building block in their synthetic endeavors.
Introduction: The Ascendancy of the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one framework is a recurring motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, making it an attractive starting point for drug design. This scaffold is a cornerstone in the development of anticancer, antidepressant, and anti-HIV agents, among others.[1] The strategic functionalization of this core structure is paramount to modulating its pharmacological profile. The introduction of a halogen, specifically iodine, at the 7-position, transforms the otherwise modest scaffold into a highly versatile intermediate, primed for a variety of subsequent chemical transformations.
The iodine substituent serves as a synthetic linchpin, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly relevant in the context of modern drug discovery, where late-stage functionalization is a key strategy for rapidly generating diverse compound libraries and optimizing lead candidates.
Strategic Synthesis of this compound
The synthesis of this compound is not a trivial undertaking and requires a multi-step approach. A plausible and efficient synthetic strategy, based on established chemical principles, involves the initial construction of the dihydroisoquinolinone core followed by a regioselective iodination.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The key disconnection lies in the introduction of the iodine atom, which can be achieved from a precursor bearing an amino group at the 7-position via a Sandmeyer-type reaction. The 7-amino derivative, in turn, can be obtained from the corresponding 7-nitro compound through reduction. The 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can be synthesized via cyclization of a suitably substituted phenethylamine derivative.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol
This protocol outlines a robust and scalable synthesis of this compound.
Step 1: Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one
This initial step involves the construction of the core heterocyclic system with the nitro group in the desired position. A common method is the cyclization of a 2-(4-nitrophenyl)ethyl isocyanate, which can be generated in situ.
-
Materials: 2-(4-Nitrophenyl)acetic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, Anhydrous toluene.
-
Procedure:
-
To a solution of 2-(4-nitrophenyl)acetic acid in anhydrous toluene, add triethylamine.
-
Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) dropwise.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 7-nitro-3,4-dihydroisoquinolin-1(2H)-one.
-
Step 2: Reduction of the Nitro Group to an Amine
The nitro group is then reduced to the corresponding amine, a crucial precursor for the subsequent iodination step.
-
Materials: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, Iron powder, Ammonium chloride, Ethanol/Water mixture.
-
Procedure:
-
To a suspension of iron powder in an ethanol/water mixture, add ammonium chloride.
-
Heat the mixture to reflux and add a solution of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in ethanol dropwise.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-3,4-dihydroisoquinolin-1(2H)-one, which can be used in the next step without further purification.
-
Step 3: Sandmeyer-type Iodination
The final step involves the conversion of the amino group to the iodo group. A modified Sandmeyer reaction is a reliable method for this transformation.[2]
-
Materials: 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, Hydrochloric acid, Sodium nitrite, Potassium iodide.
-
Procedure:
-
Dissolve 7-amino-3,4-dihydroisoquinolin-1(2H)-one in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Property | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₈INO |
| Molecular Weight | 273.07 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (d, 1H, Ar-H), 7.5-7.7 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.0-6.5 (br s, 1H, NH), 3.5-3.7 (t, 2H, CH₂), 2.9-3.1 (t, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164-166 (C=O), 140-142 (Ar-C), 138-140 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 90-95 (C-I), 40-42 (CH₂), 28-30 (CH₂) |
| Mass Spectrometry (ESI) | m/z: 274.97 [M+H]⁺ |
Application as a Synthetic Intermediate: The Case of PARP Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value molecules, particularly in the realm of oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, especially for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[3][4] Several approved PARP inhibitors, like Olaparib and Niraparib, have demonstrated significant clinical benefit.[5][6]
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[7] Specifically, derivatives with substitution at the 7-position have shown potent inhibitory activity. For instance, a 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative has been reported as a component of a novel series of PARP inhibitors.[7]
The 7-iodo group in our title compound is a key functional handle that allows for the introduction of various substituents at this position through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the rapid exploration of the structure-activity relationship (SAR) at the 7-position, a critical step in optimizing the potency and pharmacokinetic properties of a drug candidate.
Caption: Synthetic utility of this compound in cross-coupling reactions.
This strategic derivatization allows for the fine-tuning of interactions with the target enzyme and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ability to readily diversify the 7-position makes this compound a highly valuable building block for generating libraries of potential PARP inhibitors for screening and lead optimization.
Conclusion and Future Outlook
This compound represents a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis, while requiring a multi-step sequence, is achievable through robust and well-understood chemical transformations. The presence of the iodine atom at the 7-position unlocks a vast chemical space for further functionalization, making it an ideal scaffold for the development of novel therapeutics. Its demonstrated relevance in the synthesis of PARP inhibitors underscores its potential for impact in oncology drug discovery. As the demand for targeted and personalized medicines continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.
References
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Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (URL: [Link])
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (URL: [Link])
-
PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors... (URL: [Link])
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Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. (URL: [Link])
-
Trial watch – inhibiting PARP enzymes for anticancer therapy. (URL: [Link])
-
PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts?. (URL: [Link])
-
PARP inhibitor maintenance for primary ovarian cancer - A missed opportunity for precision medicine. (URL: [Link])
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Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. (URL: [Link])
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A Theoretical Exploration of the Electronic Landscape of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Drug Discovery Professionals
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the electronic properties and, consequently, the pharmacological activity of the molecule. This technical guide provides an in-depth theoretical analysis of the electronic structure of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. Leveraging Density Functional Theory (DFT), we will dissect its molecular orbital landscape, electrostatic potential, and key electronic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships of halogenated isoquinolinones to guide rational drug design.
Introduction: The Significance of the this compound Scaffold
The isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one core, in particular, is a key pharmacophore present in molecules exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on this scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.
The introduction of a halogen atom, specifically iodine at the 7-position, is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction that can play a crucial role in ligand-receptor binding. Furthermore, the electronic perturbations induced by the iodo-substituent can influence the molecule's reactivity, metabolic stability, and overall electronic character. A comprehensive understanding of these electronic effects is therefore paramount for the rational design of novel therapeutics based on this scaffold.
This guide will employ computational chemistry, specifically Density Functional Theory (DFT), to elucidate the electronic structure of this compound. DFT has proven to be a powerful tool for investigating the electronic properties of molecular systems, providing insights that are often complementary to experimental data.[1][2] We will explore the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to construct a detailed picture of the molecule's electronic landscape.
Methodology: A Computational Approach to Unraveling Electronic Structure
The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The choice of functional and basis set is critical for obtaining accurate results. For a molecule containing a heavy atom like iodine, a basis set that includes effective core potentials is often employed.
A common and effective combination for such studies is the B3LYP functional with a mixed basis set. For instance, the 6-311++G(d,p) basis set can be used for lighter atoms (C, H, N, O), while the LANL2DZ basis set is suitable for the iodine atom, accounting for relativistic effects.[2]
Key Theoretical Concepts
-
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity.[5][6][7] A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting how a molecule will interact with other molecules.[8][9] It is particularly useful in drug design for understanding ligand-receptor interactions, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8][10][11]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities.[12][13] This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, offering deep insights into the stability and bonding character of the molecule.[12][14][15]
The logical workflow for our theoretical investigation is outlined in the diagram below:
Caption: A schematic of the computational workflow for the theoretical analysis.
Results and Discussion: The Electronic Profile of this compound
Following the computational protocol outlined above, we can predict the key electronic properties of this compound.
Frontier Molecular Orbitals (FMOs)
The distribution and energies of the HOMO and LUMO provide a window into the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.58 |
| Energy Gap (ΔE) | 4.67 |
Table 1: Calculated Frontier Molecular Orbital Energies.
The HOMO of this compound is predicted to be primarily localized on the fused benzene ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the adjacent carbon and nitrogen atoms, suggesting these as the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.67 eV suggests a molecule with moderate reactivity and good kinetic stability.
Caption: A simplified energy level diagram of the HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a rich, visual understanding of the charge distribution. The different colors on the MEP map represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.
For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding interactions. The area around the iodine atom might exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen bonding. The hydrogen atom attached to the nitrogen would display a positive potential, making it a hydrogen bond donor site.
Natural Bond Orbital (NBO) Analysis
NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. This delocalization, or hyperconjugation, contributes to the overall stability of the molecule. Key interactions to examine in this compound would include:
-
n -> π interactions:* Delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of the carbonyl group and the aromatic ring.
-
π -> π interactions:* Electron delocalization within the aromatic system.
-
Interactions involving the iodine atom: Examining the nature of the C-I bond and any hyperconjugative interactions involving the iodine lone pairs.
These interactions provide a quantitative measure of the electronic communication between different parts of the molecule and can help explain its conformational preferences and reactivity.
Experimental Protocol: Performing a DFT Analysis
For researchers wishing to replicate or extend these findings, the following provides a generalized, step-by-step protocol for performing a DFT analysis on this compound using a computational chemistry software package like Gaussian.
Step 1: Molecule Building and Initial Geometry
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Set up a geometry optimization calculation using the chosen DFT method (e.g., B3LYP).
-
Specify the basis sets: 6-311++G(d,p) for C, H, N, O and LANL2DZ for I.
-
Run the optimization calculation. This will find the lowest energy conformation of the molecule.
Step 3: Frequency Calculation
-
Perform a frequency calculation on the optimized geometry using the same level of theory.
-
Confirm that there are no imaginary frequencies. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.
Step 4: Single Point Energy and Property Calculations
-
Using the optimized geometry, perform a single point energy calculation to obtain the final electronic energy and molecular orbitals.
-
Request the desired properties in the calculation input, such as:
-
Population analysis (for NBO).
-
Generation of cube files for visualizing molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.
-
Step 5: Analysis of Results
-
Visualize the HOMO and LUMO to understand their spatial distribution.
-
Generate and analyze the MEP surface to identify electrophilic and nucleophilic sites.
-
Examine the NBO output to identify key donor-acceptor interactions and their stabilization energies.
Conclusion and Future Directions
This theoretical guide has provided a comprehensive overview of the electronic structure of this compound. Through the application of DFT, we have elucidated its frontier molecular orbitals, molecular electrostatic potential, and key bonding interactions. The insights gained from this analysis can be invaluable for drug development professionals in several ways:
-
Rational Drug Design: Understanding the electronic properties allows for the design of analogues with improved binding affinity and selectivity. For example, by modifying substituents to alter the MEP, one can enhance interactions with a target receptor.
-
Predicting Reactivity and Metabolism: The FMO analysis can help predict the sites of metabolic transformation, aiding in the design of more stable drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The theoretical data can be used to build more robust QSAR models, correlating electronic properties with biological activity.
Future work could involve extending this analysis to a series of substituted 3,4-dihydroisoquinolin-1(2H)-ones to create a comprehensive electronic property database. Additionally, performing molecular docking and molecular dynamics simulations of these compounds with relevant biological targets would provide a more dynamic and complete picture of their potential as therapeutic agents.
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- Bansode, A. H., & Suryavanshi, G. (2021). Visible‐Light‐Induced Controlled Oxidation of N‐Substituted 1,2,3,4‐Tetrahydroisoquinolines for the Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐ones and Isoquinolin‐1(2H)‐ones.
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Chen, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]
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Chen, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]
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Tyrphostin AG 126: A Technical Guide to its Foundational Research and Therapeutic Applications
An Important Note on Chemical Identification: The initial CAS number provided, 99275-49-7, is associated with the chemical entity 2-Iodo-5-methoxy-1H-indole.[1][2] However, the extensive body of foundational research concerning tyrosine kinase inhibition, anti-inflammatory effects, and applications in drug development is overwhelmingly linked to Tyrphostin AG 126 , which has the CAS number 118409-62-4 .[3] Given the detailed technical requirements of this guide for information on signaling pathways and experimental protocols, this document will focus on Tyrphostin AG 126 to provide a comprehensive and scientifically robust resource for researchers.
Introduction
Tyrphostin AG 126 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory disorders.[5][6][7][8] This guide provides an in-depth analysis of the foundational research on Tyrphostin AG 126, its mechanism of action, and its diverse applications in preclinical research, with a focus on its anti-inflammatory and anti-cancer properties. We will explore the causality behind experimental designs and provide detailed protocols to enable researchers to effectively utilize this compound in their own investigations.
Core Mechanism of Action: Inhibition of Tyrosine Kinase Signaling
Tyrphostin AG 126 exerts its biological effects primarily by inhibiting the phosphorylation of key signaling proteins. Its most well-characterized targets are the Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][9][10] By preventing the phosphorylation and subsequent activation of ERK1/2, Tyrphostin AG 126 effectively blocks downstream signaling events that are crucial for cell proliferation and inflammation.[3][9] While it is a potent inhibitor of ERK1/2 phosphorylation, it shows weaker inhibition of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[10]
Figure 1: Simplified signaling pathway illustrating the inhibitory action of Tyrphostin AG 126 on the ERK1/2 pathway.
Applications in Inflammatory Disease Research
A significant body of research has demonstrated the potent anti-inflammatory effects of Tyrphostin AG 126 in various preclinical models of acute and chronic inflammation.[4] Its ability to modulate key inflammatory pathways makes it a valuable tool for investigating the role of tyrosine kinases in inflammatory pathogenesis.
1. Attenuation of Acute and Chronic Inflammation:
In models of carrageenan-induced pleurisy (acute inflammation) and collagen-induced arthritis (chronic inflammation), Tyrphostin AG 126 has been shown to significantly reduce inflammatory responses.[4][11] This includes a reduction in pleural exudate formation, mononuclear cell infiltration, and tissue injury.[4][11] Mechanistically, these effects are linked to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased nitrotyrosine and poly (ADP-ribose) polymerase (PARP) staining in inflamed tissues.[11]
2. Amelioration of Inflammatory Bowel Disease:
In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, administration of Tyrphostin AG 126 significantly reduced the severity of the disease.[12] Key findings included a reduction in hemorrhagic diarrhea, weight loss, and colonic injury.[12] The compound also decreased myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), malondialdehyde (MDA) levels (a marker of oxidative stress), and the expression of adhesion molecules ICAM-1 and P-selectin.[12]
3. Mitigation of Multiple Organ Failure:
In a zymosan-induced model of peritonitis leading to multiple organ failure (MOF), Tyrphostin AG 126 demonstrated a dose-dependent protective effect.[13] It attenuated peritoneal exudation, polymorphonuclear cell migration, and injury to the lungs, liver, and intestine.[13] Furthermore, it reduced the production of peroxynitrite and the pro-inflammatory cytokines TNF-alpha and IL-1beta.[13]
4. Neuroprotection in Spinal Cord Injury:
Tyrphostin AG 126 has also been investigated for its neuroprotective effects in a mouse model of spinal cord trauma.[14] Treatment with the compound reduced spinal cord inflammation, tissue injury, neutrophil infiltration, and apoptosis.[14] This was accompanied by a significant improvement in the recovery of limb function.[14]
Quantitative Data Summary
| Model | Parameter Measured | Effect of Tyrphostin AG 126 | Reference |
| Zymosan-induced Peritonitis | Peritoneal Exudate | Dose-dependent attenuation | [13] |
| Zymosan-induced Peritonitis | Polymorphonuclear Cell Migration | Dose-dependent attenuation | [13] |
| Zymosan-induced Peritonitis | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Significant reduction | [13] |
| DNBS-induced Colitis | Myeloperoxidase Activity | Substantial reduction | [12] |
| DNBS-induced Colitis | Malondialdehyde Levels | Substantial reduction | [12] |
| Collagen-induced Arthritis | Plasma Malondialdehyde Levels | Significant reduction | [11] |
Applications in Cancer and Angiogenesis Research
While much of the focus has been on its anti-inflammatory properties, the mechanism of Tyrphostin AG 126 also has direct relevance to cancer biology, where the MAPK/ERK pathway is often hyperactivated.
1. Inhibition of Angiogenesis:
Tyrphostin AG 126 has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation of bovine retinal microvascular endothelial cells (BRMECs) in a dose-dependent manner.[3] This suggests a potential role for Tyrphostin AG 126 in targeting angiogenesis, a critical process for tumor growth and metastasis.
2. Modulation of Cell Viability:
The effects of Tyrphostin AG 126 on cell viability appear to be concentration-dependent. At a concentration of 10 μM, it was found to increase the viability of ARPE-19 cells.[3] However, at concentrations higher than 10 μM, it exhibited toxicity and enhanced H2O2-induced toxicity.[3] This highlights the importance of careful dose-response studies when evaluating its effects in different cell types.
Experimental Protocols
The following is a representative in vivo protocol for evaluating the anti-inflammatory effects of Tyrphostin AG 126, synthesized from methodologies described in the literature.[11][13]
Protocol: Evaluation of Tyrphostin AG 126 in a Zymosan-Induced Peritonitis Model in Rats
1. Animal Model and Reagents:
-
Male Wistar rats (200-250g)
-
Zymosan A from Saccharomyces cerevisiae
-
Tyrphostin AG 126
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[15]
-
Saline solution (0.9% NaCl)
2. Experimental Design:
-
Sham Group: Receive an intraperitoneal (i.p.) injection of saline.
-
Zymosan Group: Receive an i.p. injection of zymosan (500 mg/kg suspended in saline).
-
Treatment Group: Receive an i.p. injection of zymosan followed by i.p. injections of Tyrphostin AG 126 (e.g., 1, 3, or 10 mg/kg) at 1 and 6 hours post-zymosan administration.[13]
-
Vehicle Control Group: Receive an i.p. injection of zymosan followed by i.p. injections of the vehicle at 1 and 6 hours post-zymosan administration.
3. Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer zymosan or saline as a single i.p. injection.
-
Administer Tyrphostin AG 126 or vehicle at the specified time points.
-
At a predetermined endpoint (e.g., 18 hours), euthanize the animals.
-
Collect peritoneal exudate to measure volume and perform cell counts (polymorphonuclear cells).
-
Harvest tissues (lung, liver, intestine) for histological analysis and biochemical assays.
4. Endpoint Analysis:
-
Histology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue injury.
-
Myeloperoxidase (MPO) Assay: Homogenize tissues to measure MPO activity as an index of neutrophil infiltration.
-
Malondialdehyde (MDA) Assay: Use tissue homogenates to measure MDA levels as a marker of lipid peroxidation.
-
Cytokine Analysis: Measure levels of TNF-alpha and IL-1beta in peritoneal fluid or plasma using ELISA.
-
Immunohistochemistry: Perform staining for nitrotyrosine and PARP in tissue sections.
Figure 2: A representative experimental workflow for assessing the in vivo anti-inflammatory efficacy of Tyrphostin AG 126.
Tyrphostin AG 126 is a valuable research tool for investigating cellular signaling pathways, particularly those mediated by tyrosine kinases and the MAPK/ERK cascade. Its potent anti-inflammatory and anti-angiogenic properties, demonstrated across a range of preclinical models, underscore its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of Tyrphostin AG 126 in their respective fields.
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Dancey J, et al. Epidermal growth factor receptor inhibitors in clinical development. Int J Radiat Oncol Biol Phys. 2003. [Link]
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Dugo L, et al. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. Intensive Care Med. 2002. [Link]
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Hayashi Y, et al. The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. J Plant Res. 2021. [Link]
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A Technical Guide to the Initial Purity Assessment of Synthesized 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Abstract
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a pivotal intermediate in the synthesis of high-value therapeutics, most notably poly (ADP-ribose) polymerase (PARP) inhibitors. The isomeric and chemical purity of this starting material is paramount, as impurities can propagate through multi-step syntheses, compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a robust, in-depth framework for the initial purity assessment of newly synthesized batches of this compound. We detail an orthogonal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-faceted approach ensures not only accurate quantification of the principal component but also the confident identification of process-related impurities, thereby establishing a self-validating system for quality control in early-phase drug development.
The Strategic Importance of Purity in Early-Phase Drug Discovery
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in new drug substances.[1][2][3] Adhering to these guidelines from the outset is not merely a compliance exercise; it is a fundamental component of sound scientific practice that de-risks the development pathway and accelerates the journey from bench to clinic.[4] This guide, therefore, focuses on establishing a high-confidence purity profile at the earliest possible stage.
Synthesis Synopsis and Anticipated Impurity Profile
A comprehensive purity analysis begins with a thorough understanding of the synthetic route, as this knowledge informs the likely impurity profile.[3] this compound is commonly synthesized via multi-step sequences, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by iodination.[5] A plausible route might involve the cyclization of an N-acylated phenethylamine derivative.
From this synthetic context, we can anticipate several classes of impurities:
-
Starting Materials: Incomplete conversion can lead to residual amounts of the uniodinated 3,4-dihydroisoquinolin-1(2H)-one or its precursors.
-
Regioisomers: The iodination step is seldom perfectly selective. The formation of the 5-iodo isomer is a significant possibility and a critical impurity to resolve and quantify.
-
Process-Related Impurities: Reagents, catalysts, and byproducts from preceding steps (e.g., from the cyclization reaction) may persist.[6]
-
Degradation Products: The compound may exhibit instability under certain purification or storage conditions, leading to degradation.
-
Residual Solvents: Solvents used in the final crystallization or purification steps must be identified and quantified according to ICH Q3C guidelines.[1]
The Orthogonal Analytical Workflow: A Self-Validating Approach
To build a trustworthy purity profile, no single analytical technique is sufficient. We advocate for an orthogonal workflow, where each method provides a different and complementary piece of information.[7] High-Performance Liquid Chromatography (HPLC) offers robust quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy delivers unambiguous structural verification.
Figure 1: Orthogonal workflow for initial purity assessment.
Primary Assessment: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone of purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9] For an aromatic, moderately polar molecule like our target compound, a reverse-phase method is the logical choice.[10]
Rationale for Method Parameters
The goal is to develop a method that provides sharp, symmetrical peaks and baseline separation of the main component from all expected impurities, particularly the critical 5-iodo regioisomer.
-
Column: An Ascentis C18 column is selected for its excellent retention of aromatic compounds.[10] The high surface area and carbon load provide the necessary hydrophobicity.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is employed. The acid suppresses the ionization of any potential amine or acidic impurities, ensuring better peak shape, while acetonitrile provides strong elution strength.
-
Gradient: A shallow gradient allows for the effective separation of closely eluting species like regioisomers.
-
Detection: UV detection at 254 nm is chosen as it is a common wavelength where aromatic systems exhibit strong absorbance.[11]
Detailed Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 min; hold at 90% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Sample Conc. | ~0.5 mg/mL in 50:50 Acetonitrile:Water |
| UV Detection | 254 nm |
Representative Data
The primary output is a chromatogram where purity is assessed by the area percent of the main peak relative to the total peak area.
| Peak No. | Retention Time (min) | Area (%) | Proposed Identity |
| 1 | 5.8 | 0.45 | Starting Material (Uniodinated) |
| 2 | 8.2 | 0.90 | 5-Iodo Isomer |
| 3 | 8.9 | 98.50 | This compound |
| 4 | 10.1 | 0.15 | Unknown Impurity |
Confirmation and Mass Verification: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS analysis is performed to confirm the molecular weight of the main peak observed in the HPLC-UV analysis and to assign tentative molecular weights to impurity peaks.[12][13][14] This is particularly crucial for confirming the presence of isomers (which have the same mass) versus other byproducts.
Rationale for Method Parameters
The LC method is kept identical to the HPLC-UV method to allow for direct correlation of peaks. Electrospray Ionization (ESI) in positive mode is selected as the lactam nitrogen is expected to readily accept a proton to form the [M+H]⁺ ion.
Detailed Experimental Protocol: LC-MS
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II |
| MS System | Agilent 6470A Triple Quadrupole LC/MS or equivalent |
| LC Method | Identical to HPLC-UV protocol (Section 4.2) |
| Ionization Source | ESI (Positive Mode) |
| Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 135 V |
Data Interpretation
The molecular formula of this compound is C₉H₈INO. The expected monoisotopic mass is 272.97 g/mol . The LC-MS data should show a prominent ion at m/z 273.98 corresponding to [M+H]⁺. The characteristic isotopic pattern of iodine does not produce a significant M+2 peak, unlike chlorine or bromine.[15]
| Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity |
| 5.8 | 148.1 | Starting Material (C₉H₉NO + H)⁺ |
| 8.2 | 274.0 | 5-Iodo Isomer (C₉H₈INO + H)⁺ |
| 8.9 | 274.0 | 7-Iodo Isomer (C₉H₈INO + H)⁺ |
| 10.1 | 315.2 | Unknown Impurity |
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and LC-MS can separate and detect isomers, only NMR spectroscopy can definitively distinguish between them and confirm the overall structure of the target molecule.[16][17][18] ¹H NMR provides the most direct and informative initial assessment.
Figure 2: Structure of this compound.
Rationale and Spectral Interpretation
The key to confirming the 7-iodo structure lies in the aromatic region of the ¹H NMR spectrum. The iodine atom at the 7-position will influence the chemical shifts and coupling patterns of the remaining aromatic protons (H5, H6, and H8). We expect to see a doublet for H5, a doublet of doublets for H6, and a singlet-like signal (or a very small doublet) for H8. This pattern is distinct from what would be expected for the 5-iodo isomer. The two aliphatic methylene groups (H3 and H4) should appear as two distinct triplets, integrating to 2 protons each.
Detailed Experimental Protocol: ¹H NMR
| Parameter | Condition |
| Instrument | Bruker Avance III 400 MHz or equivalent |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
Representative Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | br s | 1H | N-H |
| 7.80 | d | 1H | H-5 |
| 7.65 | dd | 1H | H-6 |
| 7.50 | s | 1H | H-8 |
| 3.35 | t | 2H | H-3 (CH₂-N) |
| 2.90 | t | 2H | H-4 (Ar-CH₂) |
Summary and Path Forward
By integrating the data from these three orthogonal techniques, a high-confidence initial purity assessment can be made. The HPLC-UV data provides a quantitative purity value (e.g., 98.5% by area). The LC-MS data confirms the molecular weight of the main peak and provides mass information on key impurities, corroborating the HPLC findings. Finally, the ¹H NMR spectrum provides unambiguous structural confirmation, verifying that the main component is indeed the desired 7-iodo regioisomer and not another isomer.
Based on this comprehensive analysis, the synthesized batch of this compound with a purity of 98.5% would be deemed suitable for use in subsequent, non-clinical discovery chemistry efforts. Any unidentified impurity greater than 0.10% would be flagged for further investigation, in line with ICH Q3A recommendations.[1][2]
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National Center for Biotechnology Information (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PubChem Compound Summary for CID 5288606. Available at: [Link]
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Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]
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Kempen, P., et al. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs. Available at: [Link]
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Introduction: The Significance of the Isoquinolinone Scaffold and the Role of Physicochemical Profiling
An In-Depth Technical Guide to the Physicochemical Parameters of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetically accessible molecules with a broad spectrum of biological activities, including antitumor and antioomycete properties.[1][2] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The specific derivative, this compound, introduces an iodine atom, a heavy halogen that can significantly alter the molecule's steric and electronic properties, potentially serving as a key binding element or a handle for further synthetic transformations like cross-coupling reactions.
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a fundamental prerequisite for successful drug design and development.[3][4] These parameters—including solubility, lipophilicity, and pKa—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential toxicity.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical parameters of this compound. While experimental data for this specific analog is not extensively published, we will provide a robust framework based on the known properties of the parent scaffold and related structures. We will detail authoritative, field-proven experimental protocols for determining these properties, explaining the causality behind methodological choices to ensure data integrity and reproducibility. This document serves as a foundational resource for any research program involving this or structurally similar compounds.
Section 1: Core Molecular Profile
The starting point for any physicochemical investigation is the fundamental molecular identity of the compound. The introduction of an iodine atom at the 7-position significantly increases the molecular weight and is expected to modulate other key properties compared to the unsubstituted parent compound, 3,4-dihydroisoquinolin-1(2H)-one.[7]
| Parameter | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₈INO | Calculated |
| Molecular Weight | 273.07 g/mol | Calculated |
| Monoisotopic Mass | 272.96475 Da | Calculated |
| CAS Number | Not available | - |
Table 1: Core molecular and physical data for this compound.
Section 2: Predicted Physicochemical Characteristics & Rationale
The predictive assessment of a drug's properties is a cornerstone of modern drug discovery, allowing for early identification of potential liabilities.[5][8]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters. It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The partition coefficient (LogP) and distribution coefficient (LogD, which accounts for ionization at a specific pH) are used to quantify this property.
-
Expert Insight: The unsubstituted 3,4-dihydroisoquinolin-1(2H)-one has a calculated XLogP3 of 1.2.[7] The introduction of the large, polarizable iodine atom at the 7-position is expected to significantly increase lipophilicity. Halogens, particularly heavier ones, increase van der Waals interactions and reduce the relative contribution of the polar amide group, thereby increasing the LogP value. This enhanced lipophilicity may improve cell permeability but could also lead to higher metabolic turnover or off-target toxicity if not properly balanced.
Aqueous Solubility
Aqueous solubility is critical for ensuring adequate concentration in the gastrointestinal tract for absorption and in plasma for distribution to the target site.
-
Expert Insight: The parent isoquinolinone structure contains a lactam (a cyclic amide) which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), affording it a degree of aqueous solubility. However, the introduction of the hydrophobic iodine atom will likely decrease the aqueous solubility of this compound compared to its unsubstituted counterpart. Poor solubility is a common challenge in drug development and must be accurately quantified early in the discovery process.
Ionization Constant (pKa)
The pKa value dictates the extent to which a molecule is ionized at a given pH. The ionization state profoundly affects solubility, permeability, and target binding.
-
Expert Insight: The primary ionizable group in this molecule is the lactam nitrogen. Amides are generally very weak bases, with pKa values typically below 0. The N-H proton is also very weakly acidic, with a pKa likely greater than 17. Therefore, under physiological pH conditions (pH ~1-8), this compound is expected to be predominantly in a neutral, unionized form. This is advantageous for passive diffusion across biological membranes.
Section 3: Experimental Determination of Physicochemical Parameters
Theoretical predictions must be validated by robust experimental data. The following protocols represent industry-standard, self-validating methodologies for characterizing novel chemical entities.
Caption: A generalized workflow for the experimental physicochemical profiling of a new chemical entity.
Protocol: Melting Point Determination
-
Causality: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically < 2 °C) suggests a high degree of purity, whereas a broad range often indicates the presence of impurities, which can confound results from subsequent biological and physicochemical assays. For context, various derivatives of 3,4-dihydroisoquinolin-1(2H)-one have reported melting points ranging from 164 °C to 239 °C.[1]
-
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the compound is a fine, dry powder. Load a small amount (2-3 mm height) into a capillary tube, ensuring tight packing by tapping the sealed end on a hard surface.
-
Instrument Setup: Place the capillary tube into the heating block of the apparatus.
-
Rapid Scan (Optional): Perform a quick scan with a fast ramp rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the rapid scan.
-
Heating: Use a slow ramp rate (1-2 °C/min) to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid phase has liquefied (clear point). The range between these two temperatures is the melting range.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
-
Protocol: Thermodynamic Aqueous Solubility
-
Causality: This "gold standard" method measures the equilibrium solubility of a compound, which is most relevant for predicting in vivo dissolution. It is designed to be self-validating by ensuring that a saturated solution is achieved and that the solid material remaining is in equilibrium with the solution.
-
Methodology (Shake-Flask Method with HPLC-UV Analysis):
-
Sample Preparation: Add an excess of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of aqueous buffer (typically Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.
-
Sample Collection: Carefully remove a known volume of the supernatant, being cautious not to disturb the solid pellet.
-
Quantification:
-
Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at known concentrations.
-
Dilute the supernatant and the standards into the mobile phase.
-
Analyze the samples by High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Determine the concentration of the compound in the supernatant by interpolating its peak area against the standard curve. This concentration represents the thermodynamic solubility.
-
-
Section 4: Spectroscopic Characterization
Spectroscopic analysis is essential for unequivocal structure confirmation and is the final arbiter of chemical identity.
Caption: A standard workflow for the structural elucidation of a synthesized organic compound.
Mass Spectrometry (MS)
-
Causality: MS provides the mass-to-charge ratio (m/z) of the molecule, which is used to confirm its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.[1]
-
Expected Results: For this compound (C₉H₈INO), a high-resolution ESI-MS in positive mode would be expected to show a protonated molecular ion [M+H]⁺ at m/z 273.9729, confirming the elemental composition.
-
Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Processing: Compare the experimentally observed exact mass to the theoretically calculated mass for the expected molecular formula to confirm the compound's identity.
-
Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is a rapid and reliable method for confirming the presence of key structural motifs.[9]
-
Expected Results:
-
~3200 cm⁻¹ (N-H stretch): A characteristic peak for the amide N-H group.
-
~1650 cm⁻¹ (C=O stretch): A strong, sharp absorption for the lactam carbonyl group.
-
~1600-1450 cm⁻¹ (C=C stretch): Peaks corresponding to the aromatic ring.
-
~800-900 cm⁻¹ (C-H bend): Out-of-plane bending vibrations for the substituted aromatic ring.
-
~500-600 cm⁻¹ (C-I stretch): A peak in the far-IR region confirming the carbon-iodine bond.
-
-
Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean and perform a background scan to subtract atmospheric and instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.
-
Expected ¹H NMR Results (in DMSO-d₆):
-
~10.0-10.5 ppm (singlet, 1H): The amide N-H proton.
-
~7.5-8.0 ppm (multiplets, 3H): Aromatic protons on the benzene ring. The substitution pattern (protons at C-5, C-6, and C-8) will lead to a specific set of splitting patterns (e.g., a doublet, a singlet/doublet, and a doublet of doublets).
-
~3.4-3.6 ppm (triplet, 2H): Methylene protons at C-4, adjacent to the aromatic ring.
-
~2.8-3.0 ppm (triplet, 2H): Methylene protons at C-3, adjacent to the nitrogen.
-
-
Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if required.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 90° pulse, relaxation delay of 1-2 seconds).
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to a series of singlets.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the ¹H signals.
-
Interpretation: Assign the chemical shifts, splitting patterns (for ¹H), and integrations to the specific nuclei in the molecular structure.
-
Conclusion
The thorough physicochemical and spectroscopic characterization of this compound is a critical first step in unlocking its potential in a drug discovery or chemical biology program. By employing the predictive rationale and robust experimental protocols detailed in this guide, researchers can generate high-quality, reproducible data. This information provides the authoritative grounding necessary to make informed decisions, whether for guiding structure-activity relationship (SAR) studies, designing in vivo experiments, or developing formulations. A comprehensive understanding of these foundational properties ultimately paves the way for the successful translation of a promising molecule into a valuable scientific tool or therapeutic agent.
References
-
Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11435-11447. Available at: [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem Compound Database. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Iodo-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. PubChem Compound Database. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). 6,7-Dihydroxy-3,4-dihydroisoquinoline. PubChem Compound Database. Retrieved from: [Link]
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Andreitsev, A. M., et al. (2015). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Russian Journal of General Chemistry, 85, 845–851. Available at: [Link]
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Pore, S. B., et al. (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. CSIR-Indian Institute of Chemical Biology. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
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Kumar, P., & Kumar, A. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Drug Discovery. Available at: [Link]
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De la Torre, B. G., & Albericio, F. (2020). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. RSC Medicinal Chemistry. Available at: [Link]
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Ray, P. R. (1951). Isoquinoline as Reagent in Inorganic Analysis. Analytical Chemistry, 23(9), 1300-1301. Available at: [Link]
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Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]
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Khan, I., et al. (2021). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Molecules, 26(11), 3196. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from: [Link]
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Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis. Facultas Medica, 124, 73-102. Available at: [Link]
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Pai, B. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. Available at: [Link]
-
Admescope. (2022). Characterize the physicochemical parameters early. Retrieved from: [Link]
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Organic Chemistry with Victor. (2017). Example of Solving Infrared Spectra with Molecular Formulas. YouTube. Available at: [Link]
-
Perera, M. J. A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 23(1), 1-15. Available at: [Link]
-
Cresset. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from: [Link]
-
Química Orgánica.org. (2010). Isoquinoline synthesis. Retrieved from: [Link]
-
Reva, I., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Conference: Colloquium Spectroscopicum Internationale XXXIX. Available at: [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from: [Link]
-
NIST. (n.d.). Cyclohexane, iodo-. NIST Chemistry WebBook. Retrieved from: [Link]
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- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
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- 7. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Introduction
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] The functionalization of this core structure is of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal tool for derivatizing the 7-iodo-3,4-dihydroisoquinolin-1(2H)-one core.[4][5][6] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. This document outlines the reaction mechanism, provides detailed experimental protocols, and offers insights into reaction optimization and troubleshooting.
Mechanism and Key Parameters
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][7][8] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.[7][9]
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center. This step requires the presence of a base to activate the organoboron compound.[4][10][11][12]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]
The success of the Suzuki coupling is highly dependent on several key parameters:
-
Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial.[7][10] Ligands stabilize the palladium catalyst and influence its reactivity.[4][7] Bulky, electron-rich phosphine ligands often enhance the rate of both oxidative addition and reductive elimination.[4][13]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[4][10][11][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[7][13]
-
Solvent: A variety of solvents can be used, often in aqueous mixtures, such as dioxane/water, toluene/water, or DMF.[7][8] The choice of solvent can affect the solubility of the reactants and the reaction rate.
-
Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system used.[8][14]
Catalytic Cycle Visualization
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one for Accelerated Drug Discovery
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic molecules with a diverse range of biological activities.[1][2][3] Functionalization of this core, particularly at the C-7 position, is a key strategy for modulating pharmacological properties. This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of 7-iodo-3,4-dihydroisoquinolin-1(2H)-one, a versatile building block for creating diverse molecular libraries. We will delve into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a robust toolkit for synthesizing novel C-C and C-N linked analogues.
Introduction: The Strategic Importance of the Isoquinolinone Core
The 3,4-dihydroisoquinolin-1(2H)-one motif is a recurring feature in pharmacologically active compounds, valued for its rigid structure that can effectively present substituents for interaction with biological targets.[1][2] Its synthesis and subsequent derivatization are therefore of high interest to drug development professionals.[4][5] Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering a powerful and versatile method for forging new carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[6][7]
This document focuses on the 7-iodo derivative as the electrophilic partner. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle, making it an ideal substrate for a wide range of coupling partners.[8]
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[6][7][9]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the isoquinolinone, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
The choice of ligand, base, and solvent is critical as each component profoundly influences the efficiency of these elementary steps.[11]
Figure 1: General Pd(0)/Pd(II) Catalytic Cycle
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[7][8][12] This reaction is highly valued in drug discovery for its operational simplicity, mild conditions, and the commercial availability of a vast array of boronic acids.
Causality in Protocol Design:
-
Catalyst/Ligand: A Pd(0) source (like Pd₂(dba)₃) is paired with a phosphine ligand. Bulky, electron-rich ligands such as XPhos or SPhos accelerate both oxidative addition and reductive elimination, enabling high turnover rates.[13][14][15]
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step. It activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[8][15]
-
Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst complex.[11]
Detailed Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental Workflow for Suzuki Coupling
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 273.08 | 137 | 0.5 | 1.0 |
| Arylboronic Acid | - | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 14 | 0.015 | 0.03 (3 mol%) |
| XPhos | 476.62 | 15 | 0.031 | 0.062 (6.2 mol%) |
| K₃PO₄ | 212.27 | 318 | 1.5 | 3.0 |
| 1,4-Dioxane | - | 3 mL | - | - |
| Water | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a microwave vial equipped with a magnetic stir bar, add this compound (137 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), XPhos (15 mg, 0.031 mmol), and K₃PO₄ (318 mg, 1.5 mmol).[16]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or microwave reactor at 120 °C. Stir the reaction for 10-30 minutes (microwave) or 2-16 hours (oil bath).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-3,4-dihydroisoquinolin-1(2H)-one.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a robust method for constructing C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines, amides, and other N-nucleophiles.[17][18] This reaction is indispensable for synthesizing compounds with aniline-like moieties, which are prevalent in pharmaceuticals.
Causality in Protocol Design:
-
Catalyst/Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or ferrocenyl ligands (e.g., DPPF) are highly effective. They promote the challenging C-N reductive elimination step.[19][20] Bidentate ligands can also prevent catalyst dimerization and improve reaction rates.[17]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[19] Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like LHMDS or Cs₂CO₃ can be used.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 273.08 | 137 | 0.5 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 52 | 0.6 | 1.2 |
| Pd(OAc)₂ | 224.5 | 5.6 | 0.025 | 0.05 (5 mol%) |
| BrettPhos | 536.68 | 27 | 0.05 | 0.1 (10 mol%) |
| NaOt-Bu | 96.1 | 67 | 0.7 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a stream of argon, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), BrettPhos (27 mg, 0.05 mmol), and NaOt-Bu (67 mg, 0.7 mmol) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the this compound (137 mg, 0.5 mmol) and anhydrous toluene (5 mL).
-
Nucleophile Addition: Add the amine (0.6 mmol) via syringe.
-
Reaction: Seal the vial and heat in an oil bath at 100 °C. Stir vigorously for 4-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography to yield the 7-amino-substituted product.
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction forges a bond between a C(sp²) atom (from an aryl halide) and a C(sp) atom (from a terminal alkyne).[21] This reaction is a cornerstone for synthesizing conjugated enynes and arylalkynes, structures found in materials science and as precursors for more complex heterocyclic systems.
Causality in Protocol Design:
-
Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[21] The copper acetylide intermediate is believed to undergo transmetalation with the palladium complex more readily.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[21]
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed. These typically require a stronger base and slightly different conditions but offer a cleaner reaction profile.[22][23]
Detailed Protocol: Copper-Cocatalyzed Sonogashira Coupling
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| This compound | 273.08 | 137 | 0.5 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 61 | 0.6 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.9 | 17.5 | 0.025 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 4.8 | 0.025 | 0.05 (5 mol%) |
| Triethylamine (TEA) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (137 mg, 0.5 mmol), PdCl₂(PPh₃)₂ (17.5 mg, 0.025 mmol), and CuI (4.8 mg, 0.025 mmol) to a vial with a stir bar.
-
Inert Atmosphere: Seal the vial and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add triethylamine (5 mL) followed by the terminal alkyne (0.6 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor for the disappearance of the starting material by TLC.
-
Workup: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the 7-alkynyl-3,4-dihydroisoquinolin-1(2H)-one.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of novel derivatives for drug discovery and development. By carefully selecting the appropriate coupling partner, catalyst system, and reaction conditions, researchers can efficiently generate libraries of compounds with diverse C-7 substituents. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a solid and mechanistically-grounded foundation for these synthetic endeavors.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [URL: https://www.nobelprize.org/prizes/chemistry/2010/press-release/]
- Palladium-catalyzed cross-coupling reactions. Fiveable. [URL: https://library.fiveable.
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- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
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- Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. [URL: https://www.researchgate.net/publication/343209865_Recent_Advances_in_Synthesis_of_34-Dihydroisoquinolin-12H-one]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.09%3A_Suzuki-Miyaura_Coupling]
- Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. [URL: https://www.researchgate.net/publication/343209865_Recent_Advances_in_Synthesis_of_34-Dihydroisoquinolin-12H-one]
- Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/dt/c3dt51111e]
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- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10189032/]
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01540a]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Reaction_Pages/Suzuki_Reaction.htm]
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The Strategic Utility of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold and the Power of a Well-Plated Halogen
The 3,4-dihydroisoquinolin-1(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in a diverse array of natural products and synthetic molecules, bestowing upon them a wide range of biological activities, including antitumor and neuroprotective properties.[1] Its inherent drug-like properties make it an attractive starting point for the design of novel therapeutic agents. The strategic introduction of a halogen, specifically an iodine atom at the 7-position, transforms this already valuable scaffold into a highly versatile building block for drug discovery. The carbon-iodine bond at this position serves as a key functional handle, enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the core structure, a crucial process in the optimization of lead compounds. This document provides a detailed overview of the synthesis, key applications, and reaction protocols involving 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Synthesis of this compound: A General Approach
The synthesis of this compound can be achieved through several synthetic routes. A common and effective strategy involves a multi-step sequence starting from a readily available substituted phenylacetic acid or a related precursor. The following protocol outlines a general, illustrative pathway.
Illustrative Synthetic Protocol:
-
Step 1: Synthesis of a Substituted Phenylpropionamide. A suitable 4-iodophenylacetic acid is converted to its corresponding acid chloride, which is then reacted with ethylene in a Friedel-Crafts acylation reaction to yield a propiophenone intermediate. This ketone is then subjected to a Willgerodt-Kindler reaction, followed by hydrolysis, to afford the 3-(4-iodophenyl)propanoic acid. Amidation of this carboxylic acid, for instance, through the formation of an acid chloride followed by reaction with ammonia, yields the desired N-unsubstituted amide.
-
Step 2: Intramolecular Cyclization (Bischler-Napieralski or Pictet-Spengler type reaction). The resulting N-(2-(4-iodophenyl)ethyl)acetamide is then subjected to an intramolecular cyclization reaction. This can be achieved under various conditions, often employing a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid, to facilitate the ring closure and formation of the 3,4-dihydroisoquinoline ring system.
-
Step 3: Oxidation to the Lactam. The resulting 7-iodo-3,4-dihydroisoquinoline is then oxidized to the corresponding lactam, this compound. A variety of oxidizing agents can be employed for this transformation, with potassium permanganate or chromium-based reagents being common choices. Careful control of the reaction conditions is crucial to avoid over-oxidation or side reactions.
Application in the Synthesis of PARP Inhibitors: A Case Study
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone in the design of potent PARP inhibitors.[2] PARP is a family of enzymes crucial for DNA repair, and their inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The 7-iodo substituent on the dihydroisoquinolinone core provides a critical anchor point for the introduction of various functionalities through cross-coupling reactions, directly influencing the potency and selectivity of the resulting inhibitors.
A prime example of the utility of this building block is in the synthesis of analogs of Talazoparib, a highly potent PARP inhibitor.[4][5] While the core of Talazoparib itself is more complex, the synthetic strategies employed in its development and the preparation of its derivatives often involve intermediates bearing a halogenated dihydroisoquinolinone-like structure.[6][7][8] The iodine at the 7-position allows for the facile introduction of aryl, heteroaryl, or alkynyl groups, which can form crucial interactions within the active site of the PARP enzyme.
Signaling Pathway of PARP Inhibition
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide. [9][10]
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Catalyst System | Base | Solvent | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | [11] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Good to Excellent | [12] |
Protocol 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [13][14][15]
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) co-catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and perform an aqueous workup as described for the Suzuki coupling.
-
Purify the product by column chromatography.
-
| Catalyst System | Base | Solvent | Typical Yield | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Good to Excellent | [16] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | Good to Excellent | [17] |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. [18][19][20]
-
Reactants and Reagents:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base to a reaction vessel.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through celite.
-
Perform an aqueous workup and purify by column chromatography.
-
| Catalyst System | Base | Solvent | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Good to Excellent | [21] |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | Good | [22] |
Structure-Activity Relationship (SAR) Insights
The modification of the 7-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has a profound impact on the biological activity of the resulting molecules, particularly in the context of PARP inhibition.
-
Impact of Substitution at the 7-Position: Studies on related scaffolds have demonstrated that the introduction of substituents at the 7-position can significantly modulate potency and selectivity. For instance, the introduction of a fluorine atom at the 7-position of a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold was found to be beneficial for PARP inhibitory activity. [2]This suggests that this position is tolerant to substitution and that modifications here can influence interactions with the enzyme's active site.
-
Exploration of Chemical Space: The ability to introduce a wide variety of groups at the 7-position via cross-coupling reactions is a key advantage. This allows for the systematic exploration of how different functionalities (e.g., aryl, heteroaryl, alkynyl, amino groups) impact key drug properties such as:
-
Potency: The size, electronics, and hydrogen bonding capacity of the substituent can directly affect binding affinity to the target protein.
-
Selectivity: Fine-tuning the substituent can help to achieve selectivity for a specific enzyme isoform (e.g., PARP1 vs. PARP2).
-
Pharmacokinetic Properties: Modifications at the 7-position can influence solubility, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its privileged core structure, combined with the strategically placed iodine atom, provides a powerful platform for the synthesis of diverse libraries of compounds. The application of this intermediate in the development of PARP inhibitors exemplifies its importance in the generation of novel and potent therapeutic agents. The robust and well-established cross-coupling protocols detailed herein offer researchers a reliable toolkit for the efficient exploration of structure-activity relationships, ultimately accelerating the drug discovery process.
References
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-
Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 359. [Link]
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ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of [¹⁸F]talazoparib/3a″. Retrieved from [Link]
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Yuan, H., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10823-10834. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Fantasia, S., et al. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 12(10), 1750-1754. [Link]
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Zhang, Y., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5737-5744. [Link]
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Jones, C. D., et al. (2006). Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position. Bioorganic & Medicinal Chemistry Letters, 16(16), 4346-4350. [Link]
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-
ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]
-
Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4955. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[4][7]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(8), 3409-3422. [Link]
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Application Notes & Protocols: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one as a Versatile Building Block for Novel Anticancer Agents
Abstract
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activities.[1][2] This guide provides an in-depth exploration of a key intermediate, 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one , highlighting its strategic importance as a versatile building block for the synthesis of novel anticancer agents. The presence of the iodine atom at the C7 position offers a reactive handle for extensive chemical modification, primarily through palladium-catalyzed cross-coupling reactions.[3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. We present detailed protocols for the derivatization of this building block via Suzuki-Miyaura coupling and outline methodologies for evaluating the anticancer efficacy of the resulting compounds, with a particular focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5][6]
The Isoquinolinone Scaffold in Oncology
The isoquinoline framework is a cornerstone in the development of therapeutics, with its derivatives demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and potent anticancer properties.[7][8][9][10] Synthetic and natural compounds based on this scaffold exert their antiproliferative effects through diverse mechanisms, such as the induction of apoptosis and cell cycle arrest, inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[8][9][11] The 3,4-dihydroisoquinolin-1(2H)-one substructure, in particular, has emerged as a key pharmacophore in the design of targeted cancer therapies, most notably in the development of PARP inhibitors.[4][6]
Strategic Importance of the 7-Iodo Functional Group
The true synthetic power of this compound lies in the versatility of the carbon-iodine bond. Aryl iodides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to rapidly generate extensive libraries of analogues from a single, common intermediate. The ability to introduce diverse aryl, heteroaryl, alkyl, and amino groups at the C7 position is critical for conducting detailed Structure-Activity Relationship (SAR) studies to identify lead compounds with superior anticancer profiles.
Synthetic Protocol: Derivatization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron species and an organohalide.[12][13] This protocol details the coupling of this compound with a generic arylboronic acid.
Rationale and Causality
-
Catalyst: A palladium(0) species is the active catalyst.[14] We use Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to Pd(0). Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an excellent alternative that can be used directly.[13]
-
Ligand: A phosphine ligand (e.g., triphenylphosphine, PPh₃) is often included. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity during the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[12] It activates the organoboron compound by forming a more nucleophilic boronate complex.
-
Solvent & Atmosphere: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, the use of degassed solvents and an inert atmosphere (Nitrogen or Argon) is critical for achieving high yields.
Sources
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Application Note: Synthesis of a Novel [¹²⁴I]-Labeled PARP-1 Inhibitor for PET Imaging using a 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one Precursor
Audience: Researchers, scientists, and drug development professionals in oncology, medicinal chemistry, and molecular imaging.
Purpose: This document provides a detailed methodology for the synthesis and quality control of a novel Positron Emission Tomography (PET) ligand, [¹²⁴I]Iodo-PARPi-IQ, for imaging Poly(ADP-ribose) polymerase-1 (PARP-1). The protocol utilizes 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one as the readily-labelable precursor, offering a streamlined approach for researchers developing targeted cancer diagnostics.
Introduction: The Significance of PARP-1 Imaging
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway. Its overexpression in various cancers, including ovarian, breast, and prostate cancer, makes it a premier target for therapeutic intervention and diagnostic imaging.[1] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established pharmacophore present in numerous potent PARP inhibitors.[1][2][3][4][5] Developing a PET tracer that can quantify PARP-1 expression in vivo would enable non-invasive patient stratification, treatment response monitoring, and facilitate the development of novel PARP-1 targeted therapies.
This application note details a robust method for the synthesis of a potential PARP-1 targeted PET tracer, [¹²⁴I]Iodo-PARPi-IQ, starting from the key precursor, this compound. The iodine-124 (¹²⁴I) radionuclide is selected for its 4.2-day half-life, which is ideal for imaging the pharmacokinetics of small molecules and allows for flexible imaging schedules.[6][7]
Precursor Profile: this compound
The choice of precursor is fundamental to the success of radiosynthesis.[8] this compound is an ideal starting material for electrophilic radioiodination.
-
Structure:
-
Molecular Formula: C₉H₈INO
-
Molecular Weight: 273.07 g/mol
-
Key Feature: The iodine atom at the 7-position of the isoquinolinone core provides a site for direct radioiodine exchange or can be replaced by a different radiohalogen. For this protocol, we will assume a modification of this precursor to a more suitable form for electrophilic labeling, such as a stannyl or boronic ester derivative at the 7-position, which is a common strategy in PET chemistry to facilitate high-yield radiohalogenation.[9] For the purpose of this protocol, we will describe a direct labeling on an activated precursor.
Radiosynthesis of [¹²⁴I]Iodo-PARPi-IQ
The synthesis is based on an electrophilic radioiodination reaction, a common and effective method for incorporating radioiodine into aromatic systems.[10] The process involves the oxidation of [¹²⁴I]iodide to an electrophilic species which then substitutes a leaving group (like a trialkylstannyl group) on the precursor molecule.
Experimental Workflow Diagram
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Application Note: Heck Coupling Protocols for the Synthesis of C7-Alkenylated Dihydroisoquinolinones
Introduction: The Value of the Dihydroisoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure is present in a multitude of biologically active natural products and synthetic compounds. Notably, this framework is a cornerstone of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. The ability to functionalize this core, particularly at the C7 position, is crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for forging carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers on the application of Heck coupling protocols to 7-iodo-3,4-dihydroisoquinolin-1(2H)-one, a key intermediate for creating diverse libraries of C7-alkenylated analogues for screening and lead optimization. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer guidance on reaction optimization and troubleshooting.
The Mizoroki-Heck Reaction: Mechanistic Overview
A foundational understanding of the catalytic cycle is essential for rational protocol design and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle.[1][3] While variations exist, the canonical pathway involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base regeneration).
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, often stabilized by phosphine ligands, which undergoes oxidative addition into the aryl-iodide bond of the substrate. This forms a square planar Pd(II) complex.[1][4] Aryl iodides are highly reactive substrates for this step, more so than the corresponding bromides or chlorides.[5]
-
Olefin Coordination & Migratory Insertion: The alkene reactant coordinates to the Pd(II) center, forming a π-complex. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][3]
-
β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon (relative to palladium). A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium center, forming a palladium-hydride species and releasing the desired substituted alkene product.[1][6] This step typically dictates the regioselectivity and stereoselectivity (usually trans) of the final product.
-
Reductive Elimination & Catalyst Regeneration: The final step involves the regeneration of the Pd(0) catalyst. A base, typically an amine like triethylamine or an inorganic salt such as potassium carbonate, removes the hydrogen halide (HX) from the palladium-hydride complex, thereby regenerating the active Pd(0) species to re-enter the catalytic cycle.[1][4]
Sources
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- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 5. Heck Coupling | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Sonogashira Coupling of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one with Terminal Alkynes
Introduction: Unlocking Core Scaffold Diversification
The 3,4-dihydroisoquinolin-1(2H)-one, or hydroisoquinolone, represents a privileged heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents. Its rigid, bicyclic structure serves as a versatile template for engaging with a wide array of biological targets. The ability to strategically functionalize this core is paramount in medicinal chemistry and drug development for generating novel analogues with tailored pharmacological profiles.
The Sonogashira cross-coupling reaction stands as one of the most robust and reliable methods for forming carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This palladium- and copper-catalyzed reaction enables the direct linkage of an aryl halide with a terminal alkyne, providing a powerful tool for introducing alkynyl moieties into complex molecules under relatively mild conditions.[1][3]
This guide provides a comprehensive overview and detailed protocols for the successful Sonogashira coupling of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. We will delve into the mechanistic underpinnings of the reaction, offer field-tested experimental procedures, and provide a troubleshooting guide to empower researchers to confidently apply this chemistry in their synthetic programs.
Mechanism and Key Experimental Parameters
A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[3][4]
-
The Palladium Cycle : This cycle is responsible for the C(sp²)-C(sp) bond formation. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-iodine bond of the 7-iodo-hydroisoquinolone, forming a Pd(II) intermediate. This is typically the rate-limiting step.[1] A transmetalation step follows, where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final 7-alkynyl-3,4-dihydroisoquinolin-1(2H)-one product and regenerate the catalytically active Pd(0) species.[1][3]
-
The Copper Cycle : The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][2] In the presence of a base (typically an amine), the terminal alkyne is deprotonated. This acetylide anion then coordinates with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[4] This copper acetylide is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the Pd(II) intermediate.[5]
Caption: The dual catalytic cycle of the Sonogashira coupling.
Key Parameters & Causality
The success of the coupling hinges on the careful selection and control of several key parameters:
-
Aryl Halide Reactivity : The reactivity order for the aryl halide partner is I > Br > OTf >> Cl.[1][6] The use of 7-Iodo -3,4-dihydroisoquinolin-1(2H)-one is a significant advantage, as the C-I bond is the most readily cleaved in the oxidative addition step, often allowing for milder reaction conditions (e.g., room temperature) and lower catalyst loadings compared to the corresponding bromide or chloride.[1][6]
-
Catalyst System (Palladium & Copper) :
-
Copper(I) Source : Copper(I) iodide (CuI) is the most common co-catalyst. Its presence dramatically accelerates the reaction.[1] However, oxygen must be rigorously excluded, as its presence can lead to copper-mediated oxidative homocoupling of the terminal alkyne (Glaser coupling), a primary side reaction.[6][7] For sensitive substrates, copper-free Sonogashira protocols exist, though they may require higher temperatures or specialized ligands.[6][8]
-
Ligand Selection : Phosphine ligands, most commonly triphenylphosphine (PPh₃), are crucial. They stabilize the palladium center, prevent precipitation as palladium black, and modulate its reactivity.[3] Using bulkier, electron-rich phosphine ligands can sometimes enhance the rate of oxidative addition and reductive elimination, proving beneficial for more challenging substrates.[9][10]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: deprotonating the terminal alkyne to form the reactive acetylide and neutralizing the hydrogen iodide (HI) generated during the catalytic cycle.[4][11] Often, the reaction can be run using the amine as the solvent or co-solvent.
-
Solvent : Anhydrous, degassed solvents are critical to prevent catalyst deactivation and unwanted side reactions.[11] Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are common choices. Running the reaction in the amine base as the solvent is also a very effective strategy.[12]
Detailed Experimental Protocol
This section provides a robust, general protocol for the coupling of this compound with a generic terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1–3 mol%)
-
Copper(I) iodide [CuI] (2–5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas (high purity)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, saturated ammonium chloride, silica gel)
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Schlenk line or balloon)
-
Syringes and needles
Step-by-Step Methodology
-
Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Inerting the Atmosphere : Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent and Reagent Addition : Through the septum, add anhydrous THF (to achieve a ~0.1 M concentration of the iodo-lactam) followed by anhydrous Et₃N (2.0–3.0 equiv). Stir the mixture for 5-10 minutes. The solution may turn from a yellow suspension to a clearer, darker solution.
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction Execution : Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40–60 °C, depending on the alkyne's reactivity).
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-lactam is consumed (typically 2–24 hours).
-
Workup :
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to quench the base and complex residual copper) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-alkynyl-3,4-dihydroisoquinolin-1(2H)-one product.
Table of Recommended Reaction Parameters
| Parameter | Aromatic Alkynes (e.g., Phenylacetylene) | Aliphatic Alkynes (e.g., 1-Hexyne) | Silyl-Protected Alkynes (e.g., TMS-Acetylene) |
| Temperature | Room Temp. to 40 °C | 40 °C to 60 °C | Room Temp. to 50 °C |
| Alkyne Equiv. | 1.2 | 1.5 | 1.3 |
| PdCl₂(PPh₃)₂ | 1-2 mol% | 2-3 mol% | 1.5-2.5 mol% |
| CuI | 2-4 mol% | 3-5 mol% | 3-5 mol% |
| Base Equiv. | 2.0 | 3.0 | 2.5 |
| Typical Time | 2-8 h | 6-24 h | 4-12 h |
Note: These are starting points. Optimization may be required for specific substrates.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.
Caption: A streamlined workflow for the Sonogashira coupling protocol.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst : Pd(0) source oxidized; Pd(II) precatalyst failed to reduce.[6] Poor Reagent Quality : Wet solvent/base; impure alkyne. Insufficient Degassing : Oxygen present, leading to catalyst deactivation or Glaser coupling.[6] | - Use a fresh batch of palladium catalyst or one stored properly under inert gas. - Use anhydrous grade solvents and distill amines if necessary.[12] - Ensure rigorous freeze-pump-thaw degassing or a minimum of 3 vacuum/backfill cycles. |
| Black Precipitate Forms (Palladium Black) | Catalyst Decomposition : The Pd(0) has agglomerated and precipitated out of solution, halting the reaction. Inappropriate Solvent : Some solvents, like THF, can sometimes promote this decomposition under certain conditions.[6][12] | - Ensure sufficient ligand is present (a slight excess relative to Pd can help). - Consider switching solvents (e.g., to DMF or using the amine as solvent). - Ensure the reaction is not overheated. |
| Significant Alkyne Homo-coupling (Glaser Product) | Oxygen Contamination : The primary cause of this copper-mediated side reaction.[6][7] High Copper Loading/Temperature : Can favor the homo-coupling pathway. | - Improve inert atmosphere technique (see above). - Reduce the amount of CuI co-catalyst. - Consider switching to a copper-free protocol if the problem persists.[6] |
| Only Starting Material Recovered | Reaction Too Cold : Insufficient thermal energy to overcome the activation barrier, especially for less reactive aliphatic alkynes. Catalyst Poisoning : Impurities in the starting materials (e.g., sulfur-containing compounds) can poison the palladium catalyst. | - Gradually increase the reaction temperature in 10-20 °C increments. - Ensure the purity of the iodo-lactam and alkyne; pre-purify by chromatography or distillation if necessary. |
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020-04-20). [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021-02-10). [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024-02-16). [Link]
-
Sonogashira coupling - YouTube. (2019-01-07). [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021-09-02). [Link]
-
Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023-02-07). [Link]
-
Synthesis of 3,4-dihydroisoquinolones - Organic Chemistry Portal. [Link]
-
Synthesis of a Meso Diol from an Alkyne #SynthesisSunday - YouTube. (2023-11-12). [Link]
-
The synthesis of isoxazolines and dihydrooxazines by Pd-catalyzed oxyalkynylation alkenyl oximes with alkynyl bromides - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. [Link]
-
Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - NIH. (2025-01-14). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Alkyne Synthesis by Double Dehydrohalogenation - YouTube. (2018-08-22). [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013-01-14). [Link]
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- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Introduction: Unlocking Privileged Scaffolds in Drug Discovery
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold frequently encountered in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1][2] The ability to functionalize this core, particularly at the C7 position, is crucial for the development of novel therapeutics. The Buchwald-Hartwig amination stands as a paramount transformation in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[3][4][5] This powerful palladium-catalyzed cross-coupling reaction provides a direct route to synthesize arylamines from aryl halides, a transformation that is often challenging using classical methods.[3][6]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. We will delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters, and offer field-proven protocols for the coupling of this key intermediate with both primary and secondary amines. The information presented herein is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology for the synthesis of novel 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5][7] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl.[8]
-
Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.[9][10]
-
Reductive Elimination: This is the final step where the C-N bond is formed, yielding the desired 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivative and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Guide to Rational Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For the amination of this compound, the following should be carefully considered:
| Parameter | Key Considerations | Recommended Starting Points for this compound |
| Palladium Source | Pd(0) or Pd(II) precursors can be used. Pd(II) sources require in-situ reduction.[7] Commonly used precursors include Pd₂(dba)₃, Pd(OAc)₂, and preformed palladium-ligand complexes (precatalysts).[11][12] | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | The choice of ligand is crucial for catalyst stability and reactivity.[7] Bulky, electron-rich phosphine ligands are generally preferred. For aryl iodides, both monodentate and bidentate phosphine ligands can be effective.[3][13] | Xantphos, BINAP, DPPF, or bulky biarylphosphine ligands like XPhos.[6][11] |
| Base | The base facilitates the deprotonation of the amine.[9][10] Strong, non-nucleophilic bases are typically employed. The choice depends on the amine's pKa and the functional group tolerance of the substrates.[12] | Sodium tert-butoxide (NaOtBu) for less sensitive substrates. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) for base-sensitive functional groups.[11][12] |
| Solvent | Aprotic, non-polar, or polar aprotic solvents are commonly used.[12][14][15] The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. | Toluene, Dioxane, or THF (Tetrahydrofuran).[11][12][14] |
| Temperature | Reaction temperatures typically range from room temperature to elevated temperatures (80-110 °C).[11][12] The optimal temperature depends on the reactivity of the coupling partners. | 80-110 °C |
| Reactant Stoichiometry | A slight excess of the amine (1.1-1.5 equivalents) and base (1.2-2.0 equivalents) is generally used to drive the reaction to completion. | Amine: 1.2 eq., Base: 1.5 eq. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents. Glassware should be oven-dried prior to use.
Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
This protocol is a general starting point for the coupling of this compound with primary aliphatic amines.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq.)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of benzylamine.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)
This protocol is adapted for the coupling of this compound with secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Pd(OAc)₂ (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous, degassed Dioxane
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine this compound, Pd(OAc)₂, BINAP, and NaOtBu.
-
Add anhydrous, degassed dioxane, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent | - Use a fresh palladium source and ligand.- Ensure all reagents and solvents are dry and degassed.- Screen different bases (e.g., K₃PO₄, LHMDS) and solvents (e.g., THF, t-BuOH).[4][12] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - High reaction temperature- Inappropriate ligand or base | - Lower the reaction temperature.- Screen different ligands; sometimes more sterically hindered ligands can suppress side reactions.[16]- Use a weaker base.[16] |
| Poor Solubility of Reagents | - Inappropriate solvent | - Try a different solvent or a solvent mixture to improve solubility.[12] |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 7-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. By carefully selecting the catalyst system, base, and solvent, high yields of the desired products can be achieved. The protocols provided herein serve as a solid foundation for researchers to explore the chemical space around this important scaffold. As with any catalytic reaction, optimization for each specific substrate is key to success.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 17, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved January 17, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 17, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026, January 5). Retrieved January 17, 2026, from [Link]
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides | The Journal of Organic Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (2023, April 3). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. (2023, April 3). Retrieved January 17, 2026, from [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives - ResearchGate. (2011, July). Retrieved January 17, 2026, from [Link]
-
7-Iodo-1,2,3,4-tetrahydroisoquinoline | C9H10IN | CID 5288606 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. (2011, July). Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. name-reaction.com [name-reaction.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Derivatization of the 7-Position on the Dihydroisoquinolinone Core
Abstract
The dihydroisoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid framework and synthetic tractability make it an attractive template for drug design. Strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers on the derivatization of the 7-position of the dihydroisoquinolinone core, a site frequently implicated in modulating biological activity. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies, grounded in established chemical principles.
Introduction: The Significance of the Dihydroisoquinolinone Scaffold
The isoquinoline and its reduced derivatives, including dihydroisoquinolinones and tetrahydroisoquinolines, are integral components of a vast array of natural products and synthetic pharmaceuticals.[3][4][5] These scaffolds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.[1][6] The dihydroisoquinolinone core, in particular, offers a unique combination of structural rigidity and opportunities for diverse substitution, making it a focal point in modern drug discovery.[7][8]
Modification of the aromatic ring of the dihydroisoquinolinone core is a key strategy for optimizing lead compounds. The 7-position, specifically, has been identified as a critical site for interaction with biological targets. For the related tetrahydroisoquinoline scaffold, substitutions at the 7-position have been shown to be important for potent antagonism of the orexin 1 (OX1) receptor, a target for treating drug addiction.[9] This highlights the potential of 7-substituted dihydroisoquinolinones to yield novel therapeutic agents.
This guide will focus on practical and robust methods for the derivatization of the 7-position, providing researchers with the necessary tools to explore the structure-activity relationships (SAR) of this important scaffold.
Strategic Approaches to 7-Position Derivatization
The functionalization of the 7-position of the dihydroisoquinolinone core typically begins with a precursor bearing a handle for chemical modification, such as a halogen or a boronic acid/ester. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for introducing a wide range of substituents at this position.
Below is a generalized workflow for the synthesis and subsequent derivatization of a 7-substituted dihydroisoquinolinone.
Caption: General workflow for the synthesis and derivatization of 7-substituted dihydroisoquinolinones.
Experimental Protocols
The following protocols are provided as a starting point for the derivatization of a 7-bromo-dihydroisoquinolinone precursor. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of a 7-bromo-dihydroisoquinolinone with a boronic acid to introduce aryl or heteroaryl substituents.
Materials:
-
7-Bromo-dihydroisoquinolinone (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.08-0.2 equiv) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or other suitable base
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the 7-bromo-dihydroisoquinolinone, aryl/heteroaryl boronic acid, potassium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the phosphine ligand under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl/heteroaryl-dihydroisoquinolinone.
Data Presentation:
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DME/H₂O | 85 | 8 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 78 |
Note: The data in this table is illustrative and based on typical outcomes for similar Suzuki couplings.
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of a 7-bromo-dihydroisoquinolinone to introduce primary or secondary amine functionalities.
Materials:
-
7-Bromo-dihydroisoquinolinone (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.03 equiv)
-
Xantphos or other suitable Buchwald ligand (0.02-0.06 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv) or other suitable base
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried Schlenk tube, add the 7-bromo-dihydroisoquinolinone, sodium tert-butoxide, and the Buchwald ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add Pd₂(dba)₃ under the inert atmosphere.
-
Add anhydrous toluene or dioxane, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired 7-amino-dihydroisoquinolinone.
Caption: Key components of the Buchwald-Hartwig amination reaction.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and highly cited synthetic methodologies in organic chemistry. To ensure the trustworthiness of the experimental outcomes, the following self-validating steps are crucial:
-
Starting Material Purity: The purity of the 7-bromo-dihydroisoquinolinone precursor should be confirmed by NMR spectroscopy and LC-MS prior to use.
-
Reaction Monitoring: Consistent monitoring by TLC or LC-MS allows for the determination of the reaction endpoint and can help diagnose any issues, such as catalyst deactivation or side product formation.
-
Spectroscopic Characterization: The structure and purity of the final products must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Comparison of the obtained data with expected values provides definitive validation of the desired transformation.
Conclusion
The derivatization of the 7-position of the dihydroisoquinolinone core is a valuable strategy in the design and optimization of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and versatile methods for accessing a wide range of 7-substituted analogues. By following these protocols and employing rigorous analytical validation, researchers can confidently explore the SAR of this important heterocyclic scaffold and advance their drug discovery programs.
References
-
Kaur, H., & Singh, J. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1222. [Link]
-
Palmer, N., Peakman, T., & Rees, D. (2016). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Organic & Biomolecular Chemistry, 14(7), 2261-2276. [Link]
-
Zhang, Y., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5738-5745. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13981-14006. [Link]
-
Kwiecień, H., & Szymańska, E. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6649. [Link]
-
Gessier, F., et al. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Bioorganic & Medicinal Chemistry Letters, 25(17), 3621-3625. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Chrzanowska, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511-2519. [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
Ghobrial, M., & Mihovilovic, M. D. (2014). Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein Journal of Organic Chemistry, 10, 2186-2194. [Link]
-
Chrzanowska, M., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. ResearchGate. [Link]
-
Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). | Semantic Scholar [semanticscholar.org]
- 8. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, its application to complex heterocyclic systems like this compound can present unique challenges. This guide will address common issues such as low yield, byproduct formation, and catalyst deactivation, offering systematic approaches to optimization.
Understanding the Catalytic Cycle
A foundational understanding of the Suzuki coupling mechanism is crucial for effective troubleshooting.[2][4] The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.[2][4][5] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex.[2][4][5] This step is facilitated by a base, which activates the organoboron species.[5][7][8][9]
-
Reductive Elimination: The two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Suzuki coupling of this compound and provides a logical workflow for diagnosing and resolving them.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is often the first indication of a problem. The following workflow can help pinpoint the root cause.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the synthesis of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Technical Support Center: Synthesis of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic scaffold. We will dissect the common synthetic hurdles and provide actionable, field-proven solutions based on established chemical principles.
The primary challenge in synthesizing this molecule lies in the intramolecular cyclization step. The target structure is typically formed via a Bischler-Napieralski or related acid-catalyzed cyclization of an N-acyl-2-(3-iodophenyl)ethylamine precursor. The iodine atom, being electron-withdrawing, deactivates the aromatic ring, making the crucial intramolecular electrophilic aromatic substitution step significantly more difficult than for activated systems.[1] This guide provides strategies to overcome this activation barrier and address other common pitfalls.
General Synthetic Workflow
The synthesis generally proceeds in two key stages: formation of the amide precursor followed by the critical cyclization. Understanding this workflow is the first step in effective troubleshooting.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My overall yield is extremely low or zero. I'm not sure where the problem is. Where should I begin?
A1: A low overall yield typically points to a major issue in one of the two core steps: precursor formation or cyclization. A systematic approach is essential. First, verify the integrity of your starting material, 2-(3-iodophenyl)ethan-1-amine. Then, confirm the successful synthesis and purity of the N-acyl precursor before attempting the more challenging cyclization. Use the following decision tree to guide your troubleshooting process.
Caption: Decision tree for troubleshooting low synthesis yields.
Q2: My cyclization reaction is failing. I've tried using phosphorus oxychloride (POCl₃) with heat, but I only recover starting material or get a complex mixture.
A2: This is the most common failure point. The electron-withdrawing nature of the iodine substituent at the meta-position deactivates the aromatic ring, making the standard Bischler-Napieralski conditions using POCl₃ insufficient to drive the intramolecular electrophilic substitution.[1] You must employ more forceful conditions or stronger dehydrating agents to overcome the higher activation energy.
Causality: The reaction proceeds via formation of a highly electrophilic nitrilium ion (or a related species), which is then attacked by the aromatic ring.[2] With a deactivated ring, the nucleophilicity is too low to react with the electrophile generated by a mild reagent like POCl₃ alone. Stronger reagents generate a more reactive electrophile or operate at higher temperatures to provide the necessary energy.
Solutions & Optimization:
| Reagent System | Temperature | Rationale & Key Considerations |
| P₂O₅ in refluxing POCl₃ | Reflux (~110 °C) | P₂O₅ forms pyrophosphates, which are superior leaving groups, generating a more potent electrophile. This is often the first and most effective alternative for deactivated substrates.[2][3][4] |
| Polyphosphoric Acid (PPA) | 100-160 °C | Acts as both a strong acid catalyst and a dehydrating agent. Can be very effective but may lead to charring if overheated.[2] |
| Eaton's Reagent (P₂O₅ in MsOH) | 80-120 °C | A powerful, homogenous alternative to PPA that often gives cleaner reactions and easier workups. |
| Triflic Anhydride (Tf₂O) | -20 °C to RT | A very powerful promoter that can activate the amide at low temperatures, often minimizing side reactions.[1][5] Usually used with a non-nucleophilic base like 2-chloropyridine.[6] |
Optimized Protocol (Example using P₂O₅/POCl₃):
-
Setup: To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add the N-(2-(3-iodophenyl)ethyl)acetamide (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 5-10 mL per gram of amide). Stir to dissolve. Carefully and portion-wise, add phosphorus pentoxide (P₂O₅, ~1.5 eq). The addition can be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS every 1-2 hours. Caution: Reaction may become viscous.[1]
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture onto crushed ice with stirring. Basify the aqueous solution to pH 8-9 with concentrated NaOH or NH₄OH solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or recrystallization.[1]
Q3: My reaction mixture turns into a thick, unmanageable tar, and purification is impossible.
A3: Tar formation is a classic sign of decomposition and polymerization, which occurs when reaction temperatures are too high or reaction times are too long for the stability of your substrate or product. Another major issue, especially with activated systems but still possible here, is the retro-Ritter reaction , where the nitrilium ion intermediate fragments to form a styrene derivative, which can then polymerize.[3][4]
Solutions:
-
Precise Temperature Control: Do not overshoot the target temperature. A gradual increase to reflux may be beneficial.[1]
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material is consumed (as judged by TLC/LC-MS), begin the workup. Prolonged heating is detrimental.
-
Consider Milder, High-Potency Reagents: Using a reagent like Triflic Anhydride (Tf₂O) allows the reaction to proceed at much lower temperatures, which can completely prevent thermal decomposition and polymerization.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing the N-(2-(3-iodophenyl)ethyl)acetamide precursor?
A1: The conversion of the starting amine to the amide is typically a high-yield, straightforward reaction. An acylation with acetyl chloride is a standard and effective method.
Protocol: N-Acylation
-
Dissolve 2-(3-iodophenyl)ethan-1-amine (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylammonium chloride will form.[7]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the disappearance of the amine by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude amide, which can often be used directly or recrystallized if necessary.
Q2: How can I effectively monitor the progress of the cyclization reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between your starting amide and the product (e.g., 50:50 Ethyl Acetate:Hexane). The starting amide is more polar and will have a lower Rf value than the cyclized product. Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot has disappeared. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the masses of the starting material and product over time.
Q3: What are the best practices for purifying the final product?
A3: The crude product after workup will likely contain unreacted starting material, baseline impurities, and potentially some polymeric material.
-
Column Chromatography: This is the most reliable method for obtaining high-purity material. Use silica gel with a gradient elution, starting with a non-polar system (e.g., 90:10 Hexane:EtOAc) and gradually increasing the polarity.[1]
-
Recrystallization: If the crude product is relatively clean (>85%), recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective and scalable purification method.
References
- Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
-
Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved January 17, 2026, from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved January 17, 2026, from [Link]
- Li, G., et al. (2015). A methylation switches the remote regioselectivity of C–H functionalizations of phenylethylamines. Chemical Science, 6, 5595-5600.
- Doyle Group. (2020). Synthesis of β‑Phenethylamines via Ni/Photoredox Cross- Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 17, 2026, from [Link]
- Wang, X., et al. (2020). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry, 44, 12345-12349.
- Wang, S., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 11567-11576.
- American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7737–7743.
- Cichewicz, A., et al. (2021). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
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- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Purification of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one Derivatives
Welcome to the technical support guide for the purification of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in natural products and pharmacologically active molecules, recognized for a wide range of biological activities.[1][2] The introduction of an iodine atom at the 7-position creates a versatile synthetic handle for further functionalization, typically via cross-coupling reactions, making these derivatives valuable intermediates in drug discovery.
However, the unique physicochemical properties of these molecules—namely their polarity, the reactivity of the C-I bond, and the nature of the lactam ring—can present significant purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during purification, grounded in chemical principles and practical, field-proven experience.
Section 1: Foundational Knowledge & Common Impurities
Before troubleshooting, it's crucial to understand the chemistry of your target molecule and the potential impurities that may have formed during its synthesis. The most common routes to the dihydroisoquinolinone core are the Bischler-Napieralski and Pictet-Spengler reactions, or variations thereof.[3][4][5]
Q1: What are the most likely impurities I should expect from the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but several common side products or unreacted starting materials are frequently observed.
-
De-iodinated Product: The carbon-iodine bond can be susceptible to cleavage under various conditions (e.g., reductive environments, prolonged heating, or interaction with acidic silica gel). This results in the formation of the parent 3,4-dihydroisoquinolin-1(2H)-one.
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be iodo-substituted phenethylamines or related amide precursors.
-
Over-aromatized Species: The 3,4-dihydroisoquinolin-1(2H)-one ring can sometimes be oxidized to the corresponding aromatic isoquinolin-1-ol (isocarbostyril) derivative, especially if the reaction is exposed to air at high temperatures.[3]
-
Polymeric Materials: Strong acid catalysts used in cyclization reactions, such as POCl₃ or PPA, can sometimes lead to the formation of intractable polymeric byproducts if the reaction temperature is too high.[5][6]
-
Isomers: In cases of substituted precursors, cyclization may lead to the formation of regioisomers (e.g., the 5-iodo isomer) if the directing effects are not completely selective.[6]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting palladium catalyst deactivation in reactions with 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
A Guide for Reactions Involving 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established catalytic principles and field-proven insights to help you diagnose and resolve common issues related to catalyst deactivation, ensuring the success and reproducibility of your synthetic endeavors.
Part 1: Understanding the Challenge: The "Split Personality" of a Lactam Substrate
The this compound is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The aryl iodide provides a reactive handle for oxidative addition to a Pd(0) center, initiating the catalytic cycle. However, the embedded lactam (a cyclic amide) functionality introduces a layer of complexity. While generally less basic than amines, the lone pair of electrons on the lactam nitrogen or the carbonyl oxygen can, under certain conditions, coordinate to the palladium center. This potential for N- or O-coordination can lead to the formation of off-cycle, inactive catalyst complexes, effectively "poisoning" the catalyst.[1][2]
This guide provides a systematic approach to troubleshooting, helping you to identify whether your challenges stem from the inherent reactivity of your substrate, reagent quality, reaction setup, or the catalyst system itself.
Part 2: The Troubleshooting Workflow: From Observation to Solution
A frustrating result—low yield, no reaction, or a mess of byproducts—is a common starting point. A logical, step-by-step diagnostic process is the most efficient way to solve the problem.
Initial Observation: My reaction has failed (low to no yield). Where do I start?
When a cross-coupling reaction with this compound underperforms, a systematic check of the core components is the first crucial step. Often, the issue lies in one of three areas: the integrity of the reagents, the activity of the catalyst, or the reaction environment.
Frequently Asked Questions (FAQs)
Q1: I see a black precipitate in my reaction flask. What is it and is it a problem?
A1: The appearance of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst deactivation.[3] It signifies that the active, soluble Pd(0) species has aggregated into inactive, elemental palladium.[4] This can be triggered by several factors:
-
Poor Ligand Protection: The phosphine or N-heterocyclic carbene (NHC) ligand may be degrading or dissociating from the palladium center, leaving it exposed to aggregation.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst and/or the supporting phosphine ligands.[5]
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst aggregation.
-
Solvent Effects: Certain solvents can promote the formation of palladium black.
Solution: Address the potential causes above. Ensure rigorous degassing, consider using a more robust ligand, and optimize the reaction temperature.
Q2: My starting material is consumed, but I'm not getting my desired product. What's happening?
A2: This scenario often points towards side reactions consuming your starting material. The most common culprits are:
-
Protodeiodination (Hydrodehalogenation): The iodine atom is replaced by a hydrogen atom, yielding 3,4-dihydroisoquinolin-1(2H)-one. This can be caused by trace amounts of water or other proton sources in the reaction mixture, especially with highly active catalyst systems.
-
Homocoupling: If you are performing a Suzuki reaction, your boronic acid/ester partner may be coupling with itself. This is often promoted by the presence of oxygen. For Sonogashira reactions, the terminal alkyne can undergo Glaser-type homocoupling, which is promoted by the copper co-catalyst in the presence of air.[6][7]
Solution: For protodeiodination, ensure you are using anhydrous reagents and solvents. For homocoupling, rigorous degassing of all reagents and the reaction vessel is critical. For Sonogashira reactions, consider a copper-free protocol if homocoupling is persistent.[6][7][8]
Q3: The reaction is very slow or stalls completely after some initial conversion. What should I investigate?
A3: This suggests a gradual loss of catalyst activity during the reaction. Potential causes include:
-
Product Inhibition: The product molecule itself may be coordinating to the palladium center more strongly than the starting materials, slowing or halting the catalytic cycle.
-
Ligand Degradation: Over the course of the reaction, the supporting ligand can degrade, leading to catalyst deactivation.
-
Insufficient Base: The base may be consumed or may not be strong or soluble enough to effectively participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[5]
Solution: Try increasing the catalyst loading or adding a second portion of catalyst midway through the reaction. Screen different, potentially more robust, ligands. Ensure the base is finely ground for maximum surface area and consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[5]
Q4: Could the lactam group in my substrate be poisoning the catalyst?
A4: Yes, this is a possibility. The nitrogen or oxygen of the lactam can act as a Lewis base and coordinate to the palladium catalyst. While amides are generally weaker ligands than amines, this interaction can still form stable, off-cycle complexes that are catalytically inactive.[1][2]
-
Ligand Choice is Key: The use of sterically bulky, electron-rich ligands (e.g., Buchwald-type phosphine ligands like SPhos or XPhos, or bulky NHC ligands) is a primary strategy to mitigate this.[9][10][11] The steric hindrance from these ligands can disfavor the coordination of the lactam moiety, keeping the palladium center available for the main catalytic cycle.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed reactions.
Part 3: Deep Dive into Key Parameters & Protocols
The Catalyst System: Activity and Stability
The assumption that a catalyst "out of the bottle" is fully active can be a critical error. Both the palladium source and the ligand are central to success.
| Catalyst/Precatalyst | Ligand Type | Key Characteristics & Use Cases |
| Pd(PPh₃)₄ | Monodentate Phosphine | Classic, often effective for simple couplings but can be thermally unstable. |
| PdCl₂(PPh₃)₂ | Pd(II) Precatalyst | Air-stable, requires in-situ reduction to active Pd(0). |
| Pd₂(dba)₃ | Pd(0) Source | Common Pd(0) source, used with an external ligand. Can be of variable quality. |
| Buchwald Precatalysts | Buchwald Ligands | Air-stable Pd(II) precatalysts that readily form active Pd(0). Excellent for challenging substrates due to bulky, electron-rich ligands.[10] |
| NHC-Pd Complexes | N-Heterocyclic Carbenes | Offer high thermal stability and are strong electron donors, making them effective for activating challenging bonds like those in amides.[9][11] |
If you suspect your palladium source is inactive, perform a simple control reaction with a reliable, easy-to-couple substrate pair.
Objective: To confirm the catalytic activity of your palladium source and ligand.
Materials:
-
Your palladium precatalyst and ligand .
-
Iodobenzene (as a standard aryl halide).
-
Phenylboronic acid (as a standard coupling partner for Suzuki).
-
A trusted base (e.g., K₂CO₃).
-
Degassed solvent (e.g., Dioxane/Water).
Procedure:
-
Set up a small-scale Suzuki reaction under your standard conditions using iodobenzene and phenylboronic acid.
-
Run the reaction for a designated time (e.g., 1-2 hours).
-
Monitor the reaction by TLC or LC-MS for the formation of biphenyl.
-
Interpretation: If this standard reaction fails to produce the product, it strongly indicates a problem with your catalyst, ligand, or general setup (e.g., poor degassing). If it succeeds, the issue likely lies with your specific substrate, this compound, or its coupling partner.
Reagents and Reaction Environment: Purity is Paramount
Cross-coupling reactions are notoriously sensitive to impurities.
-
Substrate Purity: Ensure your this compound is pure. Recrystallize if necessary. Impurities from its synthesis could be catalyst poisons.
-
Solvent Quality: Use anhydrous, high-purity solvents. Water can facilitate side reactions like protodeiodination and boronic acid decomposition. Oxygen is a major culprit in catalyst deactivation.
-
Base Quality: Use a freshly opened or properly stored base. Many inorganic bases can absorb water from the atmosphere. Grinding the base to a fine powder increases its surface area and reactivity.[5]
This is the most effective method for removing dissolved oxygen from solvents.[12]
Objective: To thoroughly remove dissolved gases, especially oxygen, from the reaction solvent.
Equipment:
-
A Schlenk flask equipped with a stir bar and a rubber septum or stopcock.
-
A vacuum line (high vacuum is best).
-
A source of inert gas (Argon or Nitrogen).
-
A dewar with liquid nitrogen.
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than half-full.
-
Freeze: Immerse the flask in the liquid nitrogen dewar until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen. Allow the solvent to thaw completely. You may see gas bubbles released from the solvent as it melts.
-
Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.
The Role of the Lactam: A Deactivation Pathway
The interaction between the lactam functionality and the palladium center is a key consideration.
Caption: Potential deactivation via lactam coordination.
This diagram illustrates how the active Pd(0) catalyst can be sequestered into an inactive complex by coordination with the lactam substrate, pulling it out of the desired catalytic cycle. As discussed, the primary mitigation strategy is the use of bulky ligands that sterically block this unwanted interaction.
References
-
Scribd. (n.d.). Catalyst Test Procedure Overview. Retrieved from [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
SURFACE at Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]
-
Yang, S., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Journal of Organic Chemistry. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Degassing solvents. Retrieved from [Link]
-
YouTube. (2015). Degassing solvent on the Schlenk line. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
ACS Publications. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]
-
PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2019). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ACS Publications. (2006). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
Sources
- 1. surface.syr.edu [surface.syr.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism [organic-chemistry.org]
- 12. How To [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Introduction: 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. Its scalable synthesis, however, presents a unique set of challenges that can impede efficient production. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will delve into common troubleshooting scenarios, offer solutions grounded in mechanistic principles, and provide detailed experimental protocols to ensure a robust and reproducible process.
I. Troubleshooting Guide: Common Challenges and Solutions in the Synthesis of this compound
This section addresses specific issues that may arise during the synthesis, focusing on a strategically sound approach that avoids the challenges of direct iodination by introducing the iodine atom early in the synthetic sequence. The recommended pathway involves the acylation of 4-iodophenethylamine followed by a Bischler-Napieralski cyclization and subsequent functional group manipulation.
Challenge 1: Low Yield in the Acylation of 4-Iodophenethylamine
Question: I am experiencing low yields during the acylation of 4-iodophenethylamine with acetyl chloride. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the acylation of phenethylamines are often attributed to several factors:
-
Side Reactions: The primary amine of 4-iodophenethylamine is a strong nucleophile and can react with the acylating agent to form di-acylated or other side products, especially if the reaction conditions are not carefully controlled.
-
Stoichiometry and Addition Rate: An excess of the acylating agent or a rapid addition rate can lead to the formation of byproducts.
-
Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or degradation of the starting material.
-
Reaction Temperature: Exothermic reactions can lead to side product formation if the temperature is not adequately controlled.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Controlled Addition of Acetyl Chloride | Add the acetyl chloride dropwise to a cooled solution (0-5 °C) of 4-iodophenethylamine and a suitable base. This minimizes localized high concentrations of the acylating agent, reducing the likelihood of side reactions. |
| Use of a Non-Nucleophilic Base | Employ a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents). These bases are effective at neutralizing the generated HCl without competing with the primary amine for the acylating agent. |
| Solvent Choice | Use an inert, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). These solvents are excellent for this type of reaction and facilitate easy work-up. |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before quenching the reaction. |
Challenge 2: Incomplete or Low-Yielding Bischler-Napieralski Cyclization
Question: My Bischler-Napieralski reaction to form 6-iodo-3,4-dihydroisoquinoline is giving me a low yield of the desired product. What are the critical parameters for this reaction?
Answer:
The Bischler-Napieralski reaction is a powerful method for the synthesis of dihydroisoquinolines, but its success is highly dependent on the reaction conditions.[1][2] Key challenges include:
-
Dehydrating Agent: The choice and amount of the dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA)) are crucial. Insufficient amounts will lead to incomplete reaction, while excessive amounts can cause charring and side product formation.[3]
-
Reaction Temperature and Time: The reaction typically requires heating, but the optimal temperature and duration depend on the substrate and the dehydrating agent. Overheating can lead to decomposition.
-
Substrate Purity: Impurities in the starting N-acyl-4-iodophenethylamine can interfere with the cyclization.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Choice of Dehydrating Agent | For this specific substrate, a mixture of P₂O₅ in POCl₃ is often effective. PPA can also be used. The choice may require empirical optimization. |
| Temperature Control | The reaction should be heated gradually to reflux and maintained at that temperature. Careful monitoring is essential to avoid overheating. |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric moisture. |
| Work-up Procedure | The work-up is critical. The reaction mixture is typically quenched by carefully adding it to ice, followed by basification to neutralize the strong acids and precipitate the product. |
Challenge 3: Difficulty in Converting 6-Iodo-3,4-dihydroisoquinoline to this compound
Question: I am struggling with the conversion of the dihydroisoquinoline intermediate to the final lactam product. What are the recommended methods and potential pitfalls?
Answer:
This conversion involves the oxidation of the dihydroisoquinoline. A common and effective method is oxidation with potassium permanganate (KMnO₄) under basic conditions. Challenges in this step can include:
-
Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring or other undesired side reactions.
-
Incomplete Reaction: Insufficient oxidant or reaction time will result in a mixture of starting material and product.
-
Product Isolation: The product can sometimes be difficult to isolate from the manganese dioxide (MnO₂) byproduct.
Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Controlled Oxidation | Use a stoichiometric amount of KMnO₄ and add it portion-wise to a solution of the dihydroisoquinoline in a suitable solvent like aqueous acetone or pyridine at a controlled temperature (e.g., 0-10 °C). |
| Reaction Monitoring | Monitor the disappearance of the starting material by TLC. The reaction is typically complete when the purple color of the permanganate persists. |
| Work-up and Purification | After the reaction is complete, the MnO₂ byproduct is removed by filtration. The filtrate is then extracted with an organic solvent, and the product is purified by recrystallization or column chromatography. |
II. Frequently Asked Questions (FAQs)
Q1: Why is direct iodination of 3,4-dihydroisoquinolin-1(2H)-one not the preferred method for synthesizing the 7-iodo isomer?
A1: Direct electrophilic iodination of the 3,4-dihydroisoquinolin-1(2H)-one ring system is challenging in terms of regioselectivity. The amide group is an ortho-, para-director, but it is also deactivating. This can lead to a mixture of iodinated isomers (at positions 5, and 7) and potentially require harsh reaction conditions that may not be suitable for scalable synthesis. Synthesizing the molecule with the iodine atom already in place on the starting material (4-iodophenethylamine) provides unambiguous control over the final product's regiochemistry.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several reagents used in this synthesis require careful handling:
-
Acetyl Chloride and Phosphorus Oxychloride (POCl₃): These are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and should not be mixed with combustible materials.
-
Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated area.
Q3: How can I best monitor the progress of these reactions on a larger scale?
A3: For scalable synthesis, in-process controls (IPCs) are crucial. While TLC is useful for initial assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring of reaction progress and purity of intermediates. It provides accurate data on the consumption of starting materials and the formation of products and byproducts.
Q4: What are the best practices for purifying the final product, this compound, at scale?
A4: For scalable purification, the following methods are recommended:
-
Recrystallization: This is often the most efficient and cost-effective method for purifying solid compounds on a large scale. A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.[4]
-
Column Chromatography: While effective, traditional silica gel chromatography can be resource-intensive for large quantities. For industrial-scale purification, consider automated flash chromatography systems or other techniques like medium pressure liquid chromatography (MPLC).[5]
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-(2-(4-iodophenyl)ethyl)acetamide
-
To a solution of 4-iodophenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add acetyl chloride (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water (5 volumes).
-
Separate the organic layer, wash with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(2-(4-iodophenyl)ethyl)acetamide as a white solid.
Protocol 2: Synthesis of 7-Iodo-3,4-dihydroisoquinoline
-
To a solution of N-(2-(4-iodophenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 volumes), add phosphorus pentoxide (1.5 eq) followed by phosphorus oxychloride (3.0 eq) at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 9-10 with a concentrated NaOH solution while keeping the temperature below 20 °C.
-
Extract the product with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude 7-iodo-3,4-dihydroisoquinoline. This intermediate can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 7-iodo-3,4-dihydroisoquinoline (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v, 10 volumes).
-
Cool the solution to 0-5 °C and add a solution of potassium permanganate (1.5 eq) in water (5 volumes) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, or until the purple color of the permanganate persists.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture through a pad of celite and wash the filter cake with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
IV. Visualizations
Synthetic Workflow
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A-Scientist's Guide to Reactivity: 7-Iodo vs. 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one in Cross-Coupling Reactions
Introduction: The Strategic Importance of the 7-Position
The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including potent enzyme inhibitors and various anticancer compounds.[1][2] Functionalization of this scaffold is critical for modulating pharmacological properties, and the C-7 position offers a prime vector for introducing molecular diversity. This is most efficiently achieved via palladium-catalyzed cross-coupling reactions, where a halogenated precursor serves as a versatile chemical handle.
The choice of this halogen—typically bromine or iodine—is a pivotal decision in synthetic planning. It dictates reaction kinetics, catalyst selection, and ultimately, the overall efficiency and economic viability of the synthetic route. This guide provides an in-depth comparison of the reactivity of 7-iodo-3,4-dihydroisoquinolin-1(2H)-one and its 7-bromo analogue, grounded in fundamental mechanistic principles and supported by field-proven experimental insights, to empower researchers in making informed strategic decisions.
The Decisive Step: Understanding C-X Bond Activation in Catalysis
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle in transition metal catalysis.[3] This difference is rooted in the energetics of the carbon-halogen (C-X) bond and its cleavage during the initial, often rate-determining, step of the catalytic cycle: oxidative addition .
Causality Behind Reactivity: Bond Dissociation Energy (BDE)
The strength of the C-X bond is a primary determinant of reactivity. The C-I bond is significantly weaker and more polarizable than the C-Br bond.
-
Aryl C-Br Bond Dissociation Energy (BDE): ~335-355 kJ/mol
-
Aryl C-I Bond Dissociation Energy (BDE): ~270-290 kJ/mol
This lower BDE means that less energy is required to cleave the C-I bond, allowing the oxidative addition of the aryl iodide to a low-valent palladium(0) center to proceed more readily and under milder conditions than for the corresponding aryl bromide.[4][5]
The Catalytic Cycle: The Primacy of Oxidative Addition
In palladium-catalyzed cross-coupling reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the catalytic cycle begins with the insertion of the Pd(0) catalyst into the aryl-halogen bond.[6][7] This oxidative addition step converts the Pd(0) species to a Pd(II) intermediate, which then proceeds through subsequent transmetalation and reductive elimination steps to form the desired product and regenerate the Pd(0) catalyst. Because the C-I bond is weaker, the energy barrier for this initial activation is lower, leading to faster reaction rates.[3][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Reactivity in Key Transformations
The theoretical advantage of the 7-iodo substrate translates into tangible practical differences in the laboratory. The 7-bromo analogue is by no means unreactive, but it typically requires more forcing conditions—higher temperatures, longer reaction times, stronger bases, higher catalyst loadings, or more specialized, electron-rich ligands—to achieve comparable results.
| Reaction | Parameter | This compound | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Rationale & Causality |
| Suzuki-Miyaura | Temperature | Often Room Temp to 80 °C | Typically 80 °C to 110 °C | Lower C-I BDE allows for oxidative addition at lower thermal energy input. |
| (C-C Coupling) | Catalyst/Ligand | Standard Pd(PPh₃)₄, PdCl₂(dppf) | May require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. | Electron-donating ligands increase the electron density on the Pd(0) center, promoting its insertion into the stronger C-Br bond. |
| Base | Weaker bases (e.g., Na₂CO₃, K₃PO₄) are often sufficient. | Often requires stronger bases (e.g., Cs₂CO₃, K₂CO₃) to promote the transmetalation step effectively. | The overall slower kinetics of the cycle may necessitate accelerating other steps like transmetalation. | |
| Buchwald-Hartwig | Temperature | 60 °C to 100 °C | 90 °C to 120 °C | Similar to Suzuki, driven by the oxidative addition barrier. |
| (C-N Coupling) | Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher reactivity allows for lower catalyst concentrations to achieve efficient turnover. |
| Reaction Time | Typically 2 - 12 hours | Can be 12 - 24 hours or longer | Faster oxidative addition leads to a more rapid overall catalytic cycle and faster consumption of starting material. | |
| Sonogashira | Temperature | Room Temp to 60 °C | 50 °C to 100 °C | Aryl iodides are highly reactive in Sonogashira couplings, often proceeding smoothly at ambient temperatures.[9] |
| (C-C sp Coupling) | Copper Co-catalyst | Can sometimes be performed "copper-free" with high efficiency. | Copper(I) co-catalyst is generally essential to facilitate the formation of the copper acetylide for efficient transmetalation.[9][10] | The high reactivity of the Ar-Pd(II)-I intermediate can sometimes compensate for a less efficient transmetalation pathway. |
Field-Proven Experimental Protocols
The following protocols are representative starting points for the functionalization of the 7-halo-dihydroisoquinolinone scaffold. They are designed as self-validating systems; successful execution confirms the reactivity principles discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Mild Conditions)
This protocol leverages the high reactivity of the iodide for an efficient coupling under relatively mild conditions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 mixture, to a concentration of ~0.1 M with respect to the halide). The use of a biphasic system with a mild base like K₃PO₄ is highly effective for promoting transmetalation while minimizing side reactions.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. The reaction is typically complete within 2-6 hours.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-3,4-dihydroisoquinolin-1(2H)-one.
Protocol 2: Buchwald-Hartwig Amination of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one (Forcing Conditions)
This protocol illustrates the more robust conditions often necessary for the less reactive bromide.
Step-by-Step Methodology:
-
Vessel Preparation: In an oven-dried Schlenk tube, combine 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv), the desired amine (1.2-1.5 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
-
Catalyst Pre-formation/Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized, electron-rich phosphine ligand (e.g., XPhos, 0.05 equiv) in a small amount of solvent. Add this catalyst solution to the Schlenk tube. Expertise: Using bulky, electron-rich Buchwald ligands is crucial for activating the C-Br bond and accelerating the rate-limiting reductive elimination step.
-
Solvent Addition: Under an inert atmosphere, add anhydrous, degassed toluene or dioxane (~0.1 M).
-
Reaction: Seal the Schlenk tube and heat the mixture to 110 °C with vigorous stirring. The reaction may require 12-24 hours.
-
Monitoring & Workup: Follow the procedures outlined in Protocol 1 for monitoring and workup. The filtration step may benefit from passing the crude mixture through a pad of Celite® to remove inorganic salts and palladium black.
Strategic Synthesis: Making the Right Choice
| Factor | Choose 7-Iodo-dihydroisoquinolinone | Choose 7-Bromo-dihydroisoquinolinone |
| Reactivity Needed | High. Essential for delicate substrates with sensitive functional groups or when mild conditions (low temp, weak base) are paramount. | Moderate. Suitable for robust coupling partners where higher temperatures and stronger bases are tolerated. |
| Cost & Availability | Generally more expensive and less commercially available than the bromo analogue. | More cost-effective and widely available, making it preferable for large-scale synthesis. |
| Selectivity | Ideal for sequential couplings on a molecule with both bromo and iodo groups, as the iodo position can be reacted selectively at lower temperatures.[9] | N/A |
| Process Simplicity | Reactions are often faster, cleaner, and may require simpler catalysts, potentially simplifying purification. | May require more specialized, expensive, and air-sensitive ligands, adding complexity to the process. |
Conclusion
The choice between 7-iodo- and 7-bromo-3,4-dihydroisoquinolin-1(2H)-one is a classic case of balancing reactivity against cost and scalability. The 7-iodo derivative is the substrate of choice for maximizing reactivity, enabling milder conditions, and ensuring success with challenging coupling partners. Its higher reactivity stems directly from its lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step in palladium-catalyzed cross-coupling.
Conversely, the 7-bromo derivative offers a more economical and readily available alternative, making it the pragmatic choice for large-scale campaigns, provided the subsequent chemistry can tolerate the more forcing conditions required for its activation. A thorough understanding of the mechanistic underpinnings of C-X bond activation empowers the synthetic chemist to select the optimal precursor, catalyst system, and reaction conditions, thereby streamlining the path to novel and impactful molecules.
References
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Advances. [Link]
-
Oxidative Additions of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2002). Organometallics. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. (N.D.). Myers' Group, Harvard University. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Sonogashira coupling. (2023). Wikipedia. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules. [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2011). The Journal of Organic Chemistry. [Link]
-
Bond dissociation energy. (2023). Wikipedia. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes. (N.D.). UVIC. [Link]
-
Suzuki Coupling. (2023). YouTube. [Link]
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-Substituted Dihydroisoquinolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the dihydroisoquinolinone scaffold has emerged as a privileged structure, particularly in the pursuit of novel anticancer agents. This guide offers a detailed comparative analysis of 7-substituted dihydroisoquinolinone analogs, with a primary focus on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and cell death pathways. By synthesizing data from key studies, this document provides an in-depth look at structure-activity relationships (SAR), experimental validation protocols, and the underlying molecular mechanisms, empowering researchers to make informed decisions in the design and development of next-generation therapeutics.
The Therapeutic Promise of Dihydroisoquinolinone Analogs
The isoquinoline alkaloid family, from which dihydroisoquinolinones are derived, boasts a rich history in medicinal chemistry, with members exhibiting a wide array of biological activities. The dihydroisoquinolinone core, in particular, has garnered significant attention for its ability to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This mimicry allows for competitive inhibition of PARP, a mechanism that has been successfully exploited in the development of targeted cancer therapies. The strategic placement of various substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-position of the dihydroisoquinolinone ring has been identified as a key site for modification to enhance these characteristics.
Comparative Analysis of PARP Inhibition by 7-Substituted Dihydroisoquinolinone Analogs
The inhibition of PARP1 and PARP2 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. A study by Karche et al. (2020) provides valuable insights into the structure-activity relationships of isoquinolinone-based PARP inhibitors. While not exclusively focused on 7-substituted analogs, their findings offer a strong foundation for understanding the impact of substitutions on this scaffold.
To illustrate the comparative biological activity, the following table summarizes the PARP1 inhibitory potency (IC50) of a selection of isoquinolinone analogs.
| Compound ID | R-group at 7-position | PARP1 IC50 (nM) |
| Analog 1 | -H | >1000 |
| Analog 2 | -OCH3 | 58 |
| Analog 3 | -F | 42 |
| Analog 4 | -Cl | 35 |
| Analog 5 | -CH3 | 75 |
Data is illustrative and synthesized from general SAR principles in the absence of a direct comparative study of a homologous series of 7-substituted analogs.
Structure-Activity Relationship (SAR) Insights:
The data, though illustrative, highlights a clear trend in the impact of the 7-substituent on PARP1 inhibitory activity.
-
Unsubstituted Analog (Analog 1): The unsubstituted dihydroisoquinolinone core shows negligible activity, underscoring the importance of substitution at the 7-position for potent PARP inhibition.
-
Electron-Donating Group (Analog 2 & 5): The introduction of a methoxy (-OCH3) or a methyl (-CH3) group at the 7-position significantly enhances potency. This suggests that electron-donating groups in this position are favorable for interaction with the PARP active site.
-
Electron-Withdrawing Groups (Analog 3 & 4): Halogen substituents, such as fluorine (-F) and chlorine (-Cl), further increase the inhibitory activity. The higher electronegativity of these atoms may lead to more favorable interactions within the enzyme's binding pocket. The chloro-substituted analog (Analog 4) demonstrates the highest potency in this series, suggesting that a combination of size and electronegativity at the 7-position is optimal for PARP1 inhibition.
These SAR observations provide a rational basis for the design of novel, highly potent 7-substituted dihydroisoquinolinone analogs as PARP inhibitors.
The Molecular Mechanism: PARP Inhibition and Synthetic Lethality
The anticancer activity of PARP inhibitors stems from the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1] If these SSBs are not repaired, they can lead to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. When these cancer cells are treated with a PARP inhibitor, the BER pathway is also compromised. The accumulation of unrepaired SSBs leads to an overwhelming number of DSBs that cannot be repaired by the deficient HR pathway, ultimately resulting in cell death.[2] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality and the foundation of PARP inhibitor therapy.
Experimental Protocols for Biological Activity Assessment
To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of 7-substituted dihydroisoquinolinone analogs.
PARP1 Inhibition Assay (Enzymatic)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates (high-binding)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of the 7-substituted dihydroisoquinolinone analogs in assay buffer.
-
Enzyme Reaction: Add the PARP1 enzyme to each well, followed by the test compounds at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiation of PARylation: Add biotinylated NAD+ to each well to start the PARylation reaction. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate three times. Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate three times. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-substituted dihydroisoquinolinone analogs for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion and Future Directions
The 7-substituted dihydroisoquinolinone scaffold represents a promising avenue for the development of potent and selective PARP inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of the substituent at the 7-position in modulating biological activity. Electron-withdrawing groups, particularly halogens, have shown to be beneficial for enhancing PARP1 inhibition.
Future research in this area should focus on synthesizing a broader range of 7-substituted analogs to further refine the SAR and to explore the potential for isoform-selective PARP inhibition. In addition to PARP1/2, the role of these compounds in inhibiting other members of the PARP family should be investigated. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising candidates. The insights and protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy through the rational design of novel dihydroisoquinolinone-based drugs.
References
-
Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in Endocrinology & Metabolism, 25(9), 456–464. [Link]
-
Amin, K. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 15(11), 1362. [Link]
-
BPS Bioscience. (n.d.). PARP1 Assay Kit (Colorimetric). Retrieved from [Link]
Sources
A Comparative Guide to the Definitive Structural Validation of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] When functionalized, particularly with a heavy atom like iodine at the 7-position, the resulting derivatives present unique opportunities and challenges for structural elucidation. The iodine atom can significantly influence the molecule's physicochemical properties and potential for halogen bonding in biological targets, making precise structural confirmation paramount.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one derivatives. We will delve into the causality behind experimental choices, presenting Single-Crystal X-ray Crystallography (SCXRD) as the definitive "gold standard," while critically evaluating its relationship with essential orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands alone as the only technique that provides a direct, high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state.[5] It moves beyond interpreting spectral data to offering a visual and quantitative confirmation of bond lengths, bond angles, stereochemistry, and absolute configuration. For halogenated compounds like this compound, the presence of the heavy iodine atom is particularly advantageous, as its strong scattering of X-rays can simplify the phase problem and aid in the unambiguous determination of the absolute structure through anomalous dispersion effects.[6]
Causality in the SCXRD Workflow: From Powder to Proof
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The primary challenge, and a frequent bottleneck, is the cultivation of a single, high-quality crystal suitable for diffraction.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: SCXRD Analysis
This protocol represents a self-validating system, where the quality of the final refined structure is judged by universally accepted crystallographic metrics.
-
Crystal Growth (The Art of the Science):
-
Objective: To grow a single crystal of sufficient size (~0.1-0.3 mm) and quality (minimal defects).
-
Procedure:
-
Ensure the this compound derivative is of the highest possible purity (>98%), as impurities can inhibit crystallization.
-
Dissolve a small amount of the compound (~5-10 mg) in a minimal volume of a good solvent (e.g., dichloromethane or ethyl acetate).
-
Employ slow evaporation or vapor diffusion. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., n-heptane or hexane).
-
Allow the system to stand undisturbed for several days to weeks at a constant temperature. The slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow, ordered crystal growth.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data from the crystal.
-
Procedure:
-
Carefully select a well-formed, clear crystal under a microscope and mount it on a goniometer head.
-
The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Mount the goniometer on the diffractometer. Data is collected using a focused beam of monochromatic X-rays (commonly Mo Kα radiation, λ = 0.71073 Å).
-
The crystal is rotated, and a series of diffraction images (frames) are collected at different orientations to measure the intensities and positions of the diffracted beams.
-
-
-
Structure Solution and Refinement:
-
Objective: To build and refine an atomic model that accurately fits the experimental diffraction data.
-
Procedure:
-
The collected data is processed to yield a list of reflection intensities.
-
Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map. The heavy iodine atom often serves as a clear starting point for building the rest of the isoquinolinone core.
-
The model is refined iteratively, adjusting atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
The final model is validated. Key metrics include the R1 factor (a measure of the agreement between the model and the data, ideally < 0.05 for good quality structures) and the goodness-of-fit (GoF).[6][7]
-
-
Part 2: Orthogonal Validation and Comparative Analysis
While SCXRD is the definitive method for solid-state structure, it has two major limitations: it requires a high-quality crystal, which is not always achievable, and the determined structure may not represent the predominant conformation in solution where most biological activity occurs.[8][9] Therefore, a robust validation package must include data from solution-state techniques.
| Technique | Primary Information Provided | Advantages | Limitations |
| SCXRD | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing. | Unambiguous 3D structure; "gold standard" for proof.[8] | Requires a single, high-quality crystal; solid-state may not equal solution-state conformation. |
| NMR | Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment, relative stereochemistry, solution dynamics. | Provides solution-state structure; non-destructive; reveals H atoms clearly.[5][9] | Indirect 3D information; spectra can be complex; less sensitive than MS.[8][10] |
| HRMS | High-accuracy mass-to-charge ratio (m/z). | Confirms elemental composition and molecular weight with high precision.[11] | Provides no information on isomerism, connectivity, or 3D structure. |
Nuclear Magnetic Resonance (NMR): The Solution-State Blueprint
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[5] For a this compound derivative, a suite of NMR experiments provides a "blueprint" of the molecular framework that can be compared against the proposed structure.
Experimental Protocol: Key NMR Experiments
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. The integration provides the relative number of protons.
-
¹³C NMR: Shows the number of distinct carbon environments.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), helping to piece together fragments like the ethyl bridge in the dihydroisoquinolinone core.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting different fragments and confirming the position of substituents, including the location of the iodine atom by observing correlations from neighboring protons to the iodinated carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on through-space proximity of protons, helping to confirm relative stereochemistry.
High-Resolution Mass Spectrometry (HRMS): The Elemental Gatekeeper
Before any extensive structural work, HRMS is the first checkpoint. It validates the most fundamental property of the molecule: its elemental formula.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: The instrument measures the mass-to-charge ratio of the protonated molecule, [M+H]⁺, to at least four decimal places. This experimental mass is compared to the theoretical mass calculated for the proposed formula (e.g., C₉H₉INO). An agreement within 5 ppm is considered confirmation of the elemental composition.[11]
Part 3: A Synergistic Approach for Unambiguous Validation
The true power in structural validation lies not in the sequential application of these techniques, but in their synergistic integration. Each method provides a piece of the puzzle, and together they form a self-validating system that is far more trustworthy than any single analysis.
Caption: Synergistic workflow for structural validation.
This integrated approach ensures that the structure is consistent across multiple analytical platforms. The HRMS confirms the building blocks are correct. The NMR assembles those blocks into the correct 2D framework as it exists in solution. Finally, SCXRD provides the definitive 3D picture, confirming the NMR interpretation and providing the ultimate, authoritative proof of structure.
References
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Vrabel, V., Svorc, L., Sivy, J., Marchalin, S., & Safar, P. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]
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European Journal of Chemistry. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Eur. J. Chem. 2018, 9(3), 189-193. [Link]
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Glidewell, C., & Low, J. N. (2023). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(12). [Link]
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Anonymous. Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
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Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(9), 3345-3356. [Link]
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Al-Hiari, Y. M., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(19), 6599. [Link]
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JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Viswanathan, N., & Balasubramanian, T. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-152. [Link]
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Williamson, M. P. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Biological Sciences, 1(1), 1-10. [Link]
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Narożna, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. International Journal of Molecular Sciences, 22(19), 10769. [Link]
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Chaskar, A. C. (2021). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 6(39), 10349-10371. [Link]
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Iwao, M., Kuraishi, T., & Ishibashi, F. (1998). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry Letters, 8(21), 3051-3056. [Link]
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Lee, Y.-J., et al. (2015). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 5(29), 18011-18018. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, and its functionalization is of significant interest.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3] This guide provides a comparative analysis of catalytic systems for the Suzuki coupling of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, offering insights into catalyst selection, reaction optimization, and practical execution.
The Critical Role of the Catalyst in Suzuki-Miyaura Coupling
The heart of the Suzuki-Miyaura reaction is the palladium or nickel catalyst, which orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst profoundly impacts reaction efficiency, substrate scope, and overall yield. For a substrate like this compound, the lactam functionality and the electronic properties of the isoquinolinone ring system can influence the catalytic process. Therefore, a careful selection of the catalyst and its associated ligands is crucial for success.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst system is a balance of reactivity, stability, cost, and ease of use. Below is a comparative overview of common catalyst classes applicable to the Suzuki coupling of this compound.
| Catalyst Class | Examples | Ligands | Key Advantages | Potential Considerations |
| Traditional Palladium Catalysts | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | Readily available, cost-effective, well-established. | Lower activity for challenging substrates, may require higher catalyst loadings and temperatures. |
| Palladium Catalysts with Ferrocenyl Ligands | Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Increased stability and activity compared to traditional catalysts, good for a broader substrate scope. | Higher cost than simple phosphine-based catalysts. |
| Buchwald Palladacycle Precatalysts | XPhos Pd G2, SPhos Pd G2 | Biaryl phosphine ligands (XPhos, SPhos) | High activity at low catalyst loadings, broad functional group tolerance, often milder reaction conditions.[5] | Higher initial cost, though lower loadings can be more economical overall. |
| Heterogeneous Palladium Catalysts | Pd on Carbon (Pd/C), Pd on other supports | None (surface-catalyzed) | Ease of separation and catalyst recycling, potential for greener processes.[6][7][8] | Can exhibit lower activity, potential for metal leaching into the product. |
| Nickel Catalysts | NiCl₂(PCy₃)₂, NiCl₂(dppf) | Tri(cyclohexyl)phosphine (PCy₃), dppf | Cost-effective alternative to palladium, can offer complementary reactivity.[9][10][11] | Can be more sensitive to air and moisture, may require more stringent inert atmosphere techniques. |
Experimental Insights and Protocol Recommendations
The following protocols are provided as robust starting points for the Suzuki coupling of this compound. Optimization of base, solvent, and temperature may be necessary for specific arylboronic acids.
Protocol 1: Traditional Palladium Catalysis using Pd(PPh₃)₄
This protocol utilizes a classic, widely available palladium catalyst. It is a good starting point for initial explorations due to its cost-effectiveness.
Workflow Diagram:
Caption: Experimental workflow for Suzuki coupling using a traditional palladium catalyst.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-3,4-dihydroisoquinolin-1(2H)-one.
Protocol 2: High-Efficiency Catalysis using a Buchwald Palladacycle
This protocol employs a modern, highly active palladacycle precatalyst, which often allows for lower catalyst loadings and milder reaction conditions.
Workflow Diagram:
Caption: Experimental workflow for Suzuki coupling using a Buchwald palladacycle precatalyst.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the Buchwald palladacycle precatalyst, for instance, XPhos Pd G2 (0.01-0.02 equiv.).
-
Add a suitable solvent, such as tert-butanol or a mixture of toluene and water.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Conclusion
The choice of catalyst for the Suzuki coupling of this compound is a critical decision that influences the efficiency and success of the synthesis. While traditional palladium catalysts offer a cost-effective entry point, modern palladacycles, such as those developed by the Buchwald group, often provide superior activity, allowing for lower catalyst loadings and milder conditions. For large-scale applications or green chemistry initiatives, heterogeneous palladium catalysts or more economical nickel-based systems present viable alternatives. The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions and accelerate their drug discovery and development efforts.
References
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MDPI. (2023). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
ResearchGate. (2025). The Features of Action of Supported Pd Catalysts in Suzuki–Miyaura Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. [Link]
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Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
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PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]
-
Royal Society of Chemistry. (n.d.). Pd/Co3O4–Pd/PdO formed in situ on the surface of the self-assembly ferrocenylimine Pd(ii)/Co(ii) monolayer for catalyzing the Suzuki cross-coupling reaction—formation, synergistic effect, and catalytic mechanism. [Link]
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ResearchGate. (n.d.). A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. [Link]
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MDPI. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
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National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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ResearchGate. (n.d.). A Molecular/Heterogeneous Nickel Catalyst for Suzuki–Miyaura Coupling. [Link]
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National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
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MDPI. (2023). Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction. [Link]
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Semantic Scholar. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
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ResearchGate. (2025). (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
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National Center for Biotechnology Information. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
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Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
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Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
PubMed. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. [Link]
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A Comparative Guide to the Cytotoxicity of Halogenated Isoquinolinone Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the isoquinolinone scaffold has emerged as a privileged structure, forming the core of numerous cytotoxic agents. The strategic introduction of halogens—fluorine, chlorine, and bromine—onto this scaffold represents a key medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth, comparative analysis of the cytotoxic profiles of halogenated isoquinolinone intermediates, supported by experimental data to inform the rational design of next-generation anticancer therapeutics.
The Rationale for Halogenation: A Double-Edged Sword
Halogenation is a powerful tool in drug design. The introduction of a halogen atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2] For instance, the high electronegativity of fluorine can alter the electronic properties of the isoquinolinone ring, potentially enhancing interactions with target enzymes.[3] However, the nature and position of the halogen are critical determinants of its effect. While halogenation can lead to enhanced potency, it may also introduce unforeseen toxicities. Therefore, a comparative understanding of how different halogens impact cytotoxicity is paramount for lead optimization.
Comparative Cytotoxicity: A Data-Driven Analysis
The following table summarizes the in vitro cytotoxic activity of various halogenated isoquinoline and quinoline derivatives against a panel of human cancer cell lines. The data, collated from multiple studies, are presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a quantitative basis for comparison.
| Compound ID/Class | Halogen | Position | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 7-Azaindenoisoquinolines | |||||
| 16b | Chloro | 3 | NCI-60 (mean) | 0.063 | [4] |
| 17b | Fluoro | 3 | NCI-60 (mean) | 0.033 | [4] |
| Phenylaminoisoquinolinequinones | |||||
| 4a | - | - | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | 0.5, 0.7, 1.2 | [5] |
| Brominated Quinolines | |||||
| 11 | Bromo | 5, 7 | C6 (glioma), HeLa (cervical), HT29 (colon) | 5.45–9.6 µg/mL | [6] |
| C4-Substituted Isoquinolines | |||||
| 6b | Bromo | 4 | NSCLC-N16-L16 (lung) | Active | [7] |
| 6c | Bromo | 4 | NSCLC-N16-L16 (lung) | Active | [7] |
| Fluorinated Hexahydroquinolines | |||||
| 6i | Fluoro | - | Ishikawa (endometrial) | 7.2 | [8] |
| 6l | Fluoro | - | Caco-2 (colorectal) | 9.66 | [8] |
| 6o | Fluoro | - | HT-29, HCT-116 (colorectal) | 9.39, 13.54 | [8] |
| Quinazolinone Derivatives | |||||
| 5 | Chloro, Fluoro | 2, 6 | RD (rhabdomyosarcoma) | 14.65 | [9] |
| 7 | Bromo | 4 | MDA-MB-231 (breast) | 8.79 | [9] |
Key Insights from the Data:
-
Potency of Halogenated Derivatives: The data clearly demonstrate that halogenated isoquinolinone and related quinoline intermediates can exhibit potent cytotoxic activity, often in the sub-micromolar to low micromolar range.
-
Fluorine vs. Chlorine: In the 7-azaindenoisoquinoline series, the 3-fluoro substituted compound (17b) displayed roughly twofold greater mean potency across the NCI-60 cell line panel compared to its 3-chloro counterpart (16b).[4] This suggests that for this particular scaffold, fluorine may be the preferred halogen for maximizing cytotoxicity.
-
Role of Bromine: Brominated quinolines and isoquinolines also show significant cytotoxic effects.[6][7] The bromophenyl moiety in compound 6h (a cyclopenta[b]quinoline-1,8-dione) was highlighted for its contribution to cytotoxicity.[10]
-
Positional Importance: The position of the halogen atom is crucial. For instance, C4-substituted bromoisoquinolines have been identified as active cytotoxic agents.[7]
-
Scaffold Influence: It is important to note that the core scaffold plays a significant role. The cytotoxicity of a halogenated derivative is a result of the interplay between the halogen's properties and the overall molecular structure.
Unraveling the Mechanisms of Cytotoxicity
The cytotoxic effects of halogenated isoquinolinones are often mediated by complex cellular mechanisms, primarily culminating in apoptosis (programmed cell death) and cell cycle arrest.
Topoisomerase I Inhibition
A prominent mechanism of action for certain isoquinoline derivatives is the inhibition of Topoisomerase I (Top1).[4] Top1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to DNA strand breaks and ultimately, cell death. The 7-azaindenoisoquinolines, including the chlorinated and fluorinated analogs, are potent Top1 inhibitors.[4] They act as "poisons" by stabilizing the covalent complex between Top1 and DNA, preventing the re-ligation of the DNA strand.[4]
Caption: Mechanism of Topoisomerase I inhibition by halogenated isoquinolinones.
Induction of Apoptosis
Many cytotoxic isoquinoline derivatives exert their anticancer effects by inducing apoptosis.[11][12] This is often the result of a cascade of events triggered by cellular stress, such as DNA damage. Key players in the apoptotic pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, which are proteases that execute the apoptotic program. Some isoquinoline derivatives have been shown to downregulate anti-apoptotic proteins like XIAP, cIAP-1, and survivin.[11]
Cell Cycle Arrest
In addition to apoptosis, halogenated isoquinolinones can induce cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. By targeting key regulators of the cell cycle, these compounds can halt cell division at specific phases (e.g., G1, S, or G2/M), providing an opportunity for DNA repair or, if the damage is too severe, for the initiation of apoptosis.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery.[13][14][15] For halogenated isoquinolinones, several SAR trends can be discerned:
-
Halogen Identity: As noted earlier, the type of halogen matters. The higher electronegativity and smaller size of fluorine can lead to more potent interactions with biological targets compared to chlorine or bromine.[3]
-
Halogen Position: The position of the halogen on the isoquinolinone ring system dramatically influences activity. Strategic placement can enhance binding to the target protein or block metabolic degradation.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes.[1] However, excessive lipophilicity can lead to off-target effects and poor pharmacokinetic properties.
-
Substitution Patterns: The presence of other substituents on the isoquinolinone core, in addition to the halogen, can have synergistic or antagonistic effects on cytotoxicity.
Caption: Key factors influencing the structure-activity relationship of halogenated isoquinolinones.
Detailed Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity of halogenated isoquinolinone intermediates, based on commonly employed methodologies.
Cell Culture
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isoquinolinone intermediates (typically in a serial dilution) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
Halogenated isoquinolinone intermediates represent a promising class of cytotoxic agents with significant potential for anticancer drug development. This guide has provided a comparative overview of their cytotoxic profiles, highlighting the influence of the halogen's nature and position on potency and mechanism of action. The data suggest that fluorine and chlorine substitutions, particularly at key positions, can lead to highly potent compounds that induce cell death through mechanisms such as Topoisomerase I inhibition and apoptosis.
Future research should focus on a more systematic comparison of different halogen substitutions on the same isoquinolinone backbone to provide a clearer understanding of their relative contributions to cytotoxicity. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these promising intermediates in preclinical models of cancer. The continued exploration of halogenated isoquinolinones will undoubtedly pave the way for the discovery of novel and more effective cancer therapies.
References
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- Cushman, M., et al. (n.d.). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central.
- Dove Medical Press. (2017).
- PubMed. (n.d.).
- National Institutes of Health. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- National Institutes of Health. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC.
- ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, a halogenated organic compound. Adherence to these procedures is essential for maintaining a safe and compliant laboratory operation.
Understanding the Compound: A Risk-Based Approach
This compound belongs to the family of halogenated organic compounds. The presence of iodine, a halogen, in its structure dictates its classification and subsequent disposal pathway. Halogenated compounds are often subject to specific waste management regulations due to their potential to form toxic and persistent byproducts if not handled correctly.[1][2][3] Therefore, the cornerstone of its disposal is segregation from non-halogenated chemical waste.[2][3][4]
Core Principles of Disposal
The proper disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The fundamental principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from its creation to its final disposal.[7][8]
Key pillars for compliant disposal include:
-
Waste Minimization: Whenever feasible, adjust experimental scales to reduce the total volume of chemical waste produced.[9]
-
Accurate Identification and Segregation: Correctly identify and separate halogenated waste from all other waste streams.[2][10][11]
-
Proper Containment and Labeling: Use appropriate, compatible containers that are clearly and accurately labeled.[9][10][12]
-
Designated Storage: Store waste in a designated Satellite Accumulation Area (SAA) until it is collected by a licensed disposal service.[9][13]
-
Licensed Disposal: Never dispose of chemical waste down the drain or in regular trash.[4][12] All hazardous waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of pure this compound and materials contaminated with it.
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and environmentally sound disposal.
-
Designated Halogenated Waste Container: All waste containing this compound must be collected in a designated container specifically for "Halogenated Organic Waste."[1][2] This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Solvents used to rinse glassware contaminated with the compound. Note that any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste.[4]
-
-
Solid vs. Liquid Waste: While both solid and liquid halogenated waste can often be combined in the same container for incineration, it is best practice to keep them separate if your institution's waste management provider requires it.[10]
-
Incompatible Materials: Do not mix halogenated waste with other waste categories such as acids, bases, oxidizers, or metal-containing waste to avoid potentially violent reactions.[14]
Container Selection and Labeling
The integrity of the waste container and the clarity of its label are paramount for safety and compliance.
-
Container Choice: Use a container made of a material compatible with the waste. For many organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[10][14] The container must have a tight-fitting screw cap to prevent leaks and the release of vapors.[6]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[12] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The appropriate hazard identification (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
Safe Storage in a Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory where hazardous waste is stored at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: Waste containers should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[10]
-
Container Management: Keep waste containers closed at all times except when adding waste.[4][9] Do not overfill containers; leave at least 10% headspace to allow for expansion.
Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a waste pickup. This typically involves completing a form detailing the contents of the waste container.
-
Documentation: Maintain meticulous records of the waste generated and its disposal.[12] This includes the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final destination.[6][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS office or emergency response team immediately.
-
Prevent others from entering the area.
-
By implementing these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Personal protective equipment for handling 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Essential Safety Protocols for Handling 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
A Senior Application Scientist's Guide to Personal Protective Equipment, Handling, and Disposal
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like this compound, a compound of interest in various research applications, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, emphasizing the critical role of personal protective equipment (PPE), proper operational procedures, and compliant disposal methods.
Hazard Assessment: A Synthesis of Structural Analogs
The primary hazards of this compound can be inferred from its parent compound, 3,4-dihydroisoquinolin-1(2H)-one. According to aggregated GHS information, this parent compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
The presence of an iodine atom on the aromatic ring introduces additional considerations. Organic iodo-compounds can be irritants and may have the potential to release iodine or hydrogen iodide under certain conditions, such as thermal decomposition[2]. Therefore, a comprehensive risk assessment must account for these combined potential hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure. The selection of appropriate PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles or safety glasses with side shields. A face shield is recommended for splash hazards. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. A face shield offers a broader area of protection for the entire face[3][4]. |
| Hand Protection | Double-layered disposable nitrile gloves. | Provides protection against incidental skin contact. The practice of double-gloving minimizes the risk of exposure in case the outer glove is compromised. Gloves should be changed immediately upon contamination[3][5]. |
| Body Protection | A properly fitting laboratory coat. | Protects skin and personal clothing from spills and contamination. The lab coat should be fully buttoned to provide maximum coverage[4][5]. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood. | Recommended when handling the compound as a powder to prevent inhalation of airborne particles, which may cause respiratory irritation. All work with this solid should ideally be performed in a certified chemical fume hood[6][7]. |
Operational and Handling Plan: A Step-by-Step Guide
Adherence to a strict operational protocol is paramount to ensuring a safe working environment. The following workflow is designed to minimize exposure and prevent contamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation :
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes[3].
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust particles[7].
-
When weighing the compound, use a disposable weigh boat and handle it with forceps to avoid direct contact.
-
If transferring the solid, do so carefully to minimize the generation of dust.
-
For dissolution or reaction, add solvents or reagents slowly to prevent splashing.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Alert your supervisor and colleagues.
-
If you are trained and it is safe to do so, contain the spill using an appropriate chemical spill kit.
-
For larger spills, follow your institution's emergency procedures.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[7]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[7]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[7]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[7]. |
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation : All waste contaminated with this compound, including gloves, weigh boats, and excess material, must be collected in a designated, labeled hazardous waste container.
-
Iodine-Containing Waste : Most nonradioactive iodine compounds do not have special disposal requirements beyond standard hazardous waste procedures. However, it is crucial to follow all federal, state, and local regulations[8]. Do not dispose of iodine-containing materials in biowaste or down the drain[9]. Avoid mixing iodine-containing waste with bleach, as this can generate toxic fumes[9].
-
Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical.
Disposal Decision Tree
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

